6-Fluorobenzo[d]isoxazol-3-ylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)11-10-7(5)9/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAYZOWGECIQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441323 | |
| Record name | 6-Fluorobenzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177995-38-9 | |
| Record name | 6-Fluorobenzo[d]isoxazol-3-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Basic Properties
The basicity of 6-Fluorobenzo[d]isoxazol-3-ylamine arises from the lone pair of electrons on the exocyclic amino group. Protonation of this amine group is a key determinant of the molecule's solubility, lipophilicity, and its ability to interact with biological targets. The equilibrium between the neutral base and its conjugate acid is quantified by the pKa value, which is the negative logarithm of the acid dissociation constant of the conjugate acid.
Protonation Equilibrium
The protonation of the 3-amino group is the principal equilibrium governing the basic character of the molecule in aqueous media. The isoxazole ring nitrogens are significantly less basic due to their involvement in the aromatic system.
Quantitative Basicity: pKa
A precise, experimentally determined pKa value for this compound is not currently published. However, based on structurally similar aromatic amines and the electron-withdrawing nature of the fluorine atom and the benzisoxazole ring system, an estimated pKa can be posited. Computational methods also offer a viable route to predict this value.
Data Summary
The following table summarizes the anticipated basicity data for this compound. It is critical to note that these values are estimations and require experimental verification.
| Parameter | Value (Predicted/Estimated) | Method |
| pKa | 2.5 - 4.0 | Estimated based on related structures; Computational Prediction |
| Protonated Form | 3-amino group | - |
| Salt Formation | Forms salts with strong acids | - |
Experimental Protocols
To facilitate the empirical determination of the pKa of this compound, two robust methodologies are detailed below: Potentiometric Titration and a general approach to its synthesis.
Synthesis of this compound
A plausible synthetic route can be adapted from general methods for the preparation of 3-amino-isoxazoles. One such approach involves the cyclization of a substituted nitrile with hydroxylamine.
Materials:
-
α,β-dihalo or α-halo-β-unsaturated carboxylic acid nitrile precursor
-
Hydroxylamine or a substituted hydroxylamine
-
Alkaline medium (e.g., sodium hydroxide solution)
-
Organic solvent (e.g., ethanol)
Procedure:
-
React the appropriate α,β-dihalo or α-halo-β-unsaturated carboxylic acid nitrile with hydroxylamine in an alkaline medium.
-
The reaction mixture is typically agitated for an extended period at room temperature.
-
An organic solvent such as ethanol may be added to aid in the dissolution of intermediates.
-
The reaction is then heated to drive the cyclization to completion.
-
Following the reaction, standard work-up procedures, including extraction and purification by chromatography or recrystallization, are employed to isolate the this compound product.
pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of a titrant (an acid or base) to a solution of the analyte while monitoring the pH.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water (degassed to remove CO2)
-
Methanol or other suitable co-solvent (if solubility is low)
-
Calibrated pH meter with a combination glass electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. If necessary, a minimal amount of a co-solvent like methanol can be used to ensure complete dissolution.
-
Titration Setup: Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titration: Titrate the solution with the standardized HCl solution, adding small, precise increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The inflection point of the curve corresponds to the equivalence point.
Computational pKa Prediction
In the absence of experimental data, computational methods provide a valuable tool for estimating the pKa of this compound.
Methodology
Various quantum mechanical and machine learning models can be employed for pKa prediction. A common approach involves calculating the Gibbs free energy of the protonation/deprotonation reaction in a simulated aqueous environment.
General Workflow:
-
Structure Optimization: The 3D structures of both the neutral this compound and its protonated form are optimized using a suitable level of theory (e.g., Density Functional Theory).
-
Solvation Model: A continuum solvation model (e.g., Polarizable Continuum Model - PCM) is applied to account for the effect of water.
-
Free Energy Calculation: The Gibbs free energies of both species in the solvated state are calculated.
-
pKa Calculation: The pKa is derived from the difference in free energies using thermodynamic cycles.
Conclusion
While the definitive basic properties of this compound await experimental elucidation, this guide provides a thorough framework for its characterization. The outlined synthetic and analytical protocols offer a clear path for researchers to determine the precise pKa value. A comprehensive understanding of this fundamental property is paramount for the continued development and application of this important chemical scaffold in drug discovery and materials science.
Navigating the Frontier of Drug Discovery: A Technical Guide to 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorobenzo[d]isoxazol-3-ylamine (CAS 177995-38-9) is a fluorinated heterocyclic amine belonging to the benzisoxazole class of compounds. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural motifs are prevalent in a wide range of biologically active molecules, suggesting significant potential in medicinal chemistry and drug discovery. The isoxazole ring is a key pharmacophore in numerous approved drugs, and fluorine substitution is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This technical guide consolidates the available information on this compound and provides a comprehensive overview of related compounds to infer its potential properties, synthesis, and biological activities. This document aims to serve as a foundational resource for researchers investigating this and similar molecules.
Introduction
The benzisoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1] The incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and cell permeability. This compound combines these advantageous features, making it a compound of considerable interest for the development of novel therapeutics. This guide will explore the known characteristics of this compound and extrapolate its potential based on the rich chemistry and pharmacology of its structural analogs.
Physicochemical Properties
While detailed experimental data for this compound is not extensively reported, its basic properties can be summarized. For context, the properties of the parent compound, Benzo[d]isoxazol-3-amine, are also provided.
| Property | This compound | Benzo[d]isoxazol-3-amine |
| CAS Number | 177995-38-9[2] | 36216-80-5[3] |
| Molecular Formula | C₇H₅FN₂O[4] | C₇H₆N₂O[3] |
| Molecular Weight | 152.13 g/mol [4] | 134.14 g/mol [3] |
| Purity | ≥95% (Commercially available)[4] | Not specified |
| Boiling Point | Not available | 311.6±15.0 °C at 760 mmHg[3] |
| Density | Not available | 1.3±0.1 g/cm³[3] |
| Flash Point | Not available | 110 °C[3] |
Synthesis and Functionalization
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Exemplary Experimental Protocol (Adapted from Benzothiazole Synthesis)
The following protocol for the synthesis of a related 2-aminobenzothiazole can serve as a starting point for developing a method for this compound.[5]
Materials:
-
Substituted 4-fluoroaniline
-
Potassium thiocyanate (KSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Ammonia solution
-
Ethanol
Procedure:
-
Dissolve the starting fluoroaniline and potassium thiocyanate in glacial acetic acid in a flask equipped with a dropping funnel and magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.[5]
-
After the addition is complete, continue stirring at room temperature for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[5]
-
Pour the reaction mixture into ice water and neutralize with an ammonia solution to precipitate the crude product.[5]
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[5]
Potential Pharmacological Activity and Mechanism of Action
While direct biological studies on this compound are scarce, the activities of structurally similar compounds provide a strong basis for predicting its potential therapeutic applications.
Anticipated Biological Activities:
-
Anticancer: Benzothiazole and isoxazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[1][6][7] The introduction of fluorine can enhance these properties.
-
Anti-inflammatory: Some related compounds exhibit inhibitory activity against enzymes involved in inflammatory processes.[8]
-
Neuroprotection: The benzothiazole scaffold is present in Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS), which has neuroprotective properties.[9][10]
-
Antimicrobial: The isoxazole ring is a component of several commercially available antibacterial drugs.[1]
Hypothetical Signaling Pathway Involvement
Based on the known mechanisms of related anticancer benzothiazoles, this compound could potentially exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT pathway.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Suggested Experimental Validation
To empirically determine the therapeutic potential of this compound, a series of in vitro assays are recommended, adapted from protocols used for similar compounds.[11]
In Vitro Anticancer Activity Workflow
Caption: Workflow for in vitro evaluation of anticancer activity.
MTT Assay for Cell Proliferation
This assay assesses the cytotoxic effect of the compound on cancer cell lines.[11]
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.[11]
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).[11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[11]
Western Blot for Signaling Pathway Analysis
This technique can be used to investigate changes in the expression of key proteins in a signaling pathway, such as the PI3K/AKT pathway.[11]
Methodology:
-
Cell Lysis: Treat cancer cells with this compound for 24 hours, then lyse the cells in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[11]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key pathway proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin) overnight at 4°C.[11]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.[11]
-
Densitometry: Quantify the band intensities and normalize to the loading control.[11]
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general precautions for handling similar chemical compounds should be followed. The parent compound, Benzo[d]isoxazol-3-amine, is irritating to the eyes, respiratory system, and skin.[3]
General Handling Precautions:
-
Use in a well-ventilated area or with a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, vapor, mist, or gas.[3]
-
Avoid contact with skin and eyes.[3]
-
Store in a cool, dry place in a tightly sealed container.[3]
In case of exposure:
-
Eyes: Flush with plenty of water for at least 15 minutes.[3]
-
Skin: Flush with plenty of water for at least 15 minutes while removing contaminated clothing.[3]
-
Inhalation: Move to fresh air immediately.[3]
-
Ingestion: Wash out mouth with water.[3]
-
Seek medical attention in all cases of exposure.[3]
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the extensive research into related benzisoxazole and fluorinated heterocyclic compounds, it is reasonable to hypothesize that this molecule may possess valuable pharmacological properties, particularly in the areas of oncology, inflammation, and neurodegenerative diseases.
Future research should focus on:
-
Developing and optimizing a reliable synthetic route for this compound.
-
Conducting comprehensive in vitro screening to elucidate its biological activity profile.
-
Performing structure-activity relationship (SAR) studies by synthesizing and testing derivatives to identify more potent and selective compounds.
-
Investigating its mechanism of action through detailed biochemical and cellular assays.
This technical guide provides a starting point for researchers interested in unlocking the potential of this compound and its derivatives. The provided protocols and workflows, though adapted from related compounds, offer a solid framework for initiating such investigations.
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 3. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2 | Benchchem [benchchem.com]
- 9. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to 6-Fluorobenzo[d]isoxazol-3-ylamine: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature providing specific experimental data and in-depth biological studies for 6-Fluorobenzo[d]isoxazol-3-ylamine (CAS No: 177995-38-9) is limited. This guide consolidates available information and extrapolates potential properties and methodologies based on the well-established chemistry of the benzo[d]isoxazole scaffold and related fluorinated aromatic compounds. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.
Core Compound Information
This compound is a fluorinated heterocyclic compound belonging to the benzo[d]isoxazole class. The presence of the fluorine atom and the amine group makes it a valuable building block in medicinal chemistry, potentially influencing pharmacokinetic properties such as metabolic stability and membrane permeability.
Chemical Structure and Properties
The core structure consists of a benzene ring fused to an isoxazole ring, with a fluorine atom attached to the benzene ring at position 6 and an amine group at position 3 of the isoxazole moiety.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 177995-38-9 | Commercial Suppliers |
| Molecular Formula | C₇H₅FN₂O | Commercial Suppliers |
| Molecular Weight | 152.13 g/mol | Commercial Suppliers |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred |
Synthesis and Characterization
Proposed Synthetic Pathway
A common route involves the cyclization of a suitably substituted o-hydroxybenzonitrile derivative.
Caption: Proposed synthetic workflow for this compound.
Illustrative Experimental Protocol
Step 1: Synthesis of the Intermediate
-
To a solution of 2-cyano-5-fluorophenol in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide).
-
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture to precipitate the hydroxamic acid intermediate.
-
Isolate the intermediate by filtration, wash with water, and dry.
-
Treat the dried intermediate with acetic anhydride in the presence of a catalytic amount of acid or base to yield the O-acetylated hydroxamic acid.
Step 2: Cyclization to this compound
-
Dissolve the O-acetylated intermediate in a high-boiling point solvent such as pyridine or DMF.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
The following tables provide predicted spectroscopic data based on the analysis of structurally similar compounds.
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.70 | m | 1H | Aromatic H |
| 7.60 - 7.50 | m | 1H | Aromatic H |
| 7.30 - 7.20 | m | 1H | Aromatic H |
| 6.50 (broad s) | s | 2H | -NH₂ |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| 165.0 - 160.0 (d, J ≈ 245 Hz) | C-F |
| 160.0 - 155.0 | C3 |
| 150.0 - 145.0 | C7a |
| 125.0 - 120.0 | Aromatic CH |
| 115.0 - 110.0 (d, J ≈ 25 Hz) | Aromatic CH |
| 110.0 - 105.0 | C3a |
| 100.0 - 95.0 (d, J ≈ 25 Hz) | Aromatic CH |
Table 4: Predicted IR and Mass Spectrometry Data
| Technique | Predicted Peaks/Values |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretch), 1640-1600 (C=N, C=C stretch), 1250-1200 (C-F stretch) |
| Mass Spec (EI) | m/z (%): 152 (M⁺, 100) |
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the benzo[d]isoxazole scaffold is present in a number of biologically active compounds. Derivatives have shown a range of activities including anticancer, anti-inflammatory, and antimicrobial effects. The incorporation of a fluorine atom can enhance these properties.
Based on activities of related compounds, potential (but unverified) signaling pathway interactions could include:
Caption: Hypothetical signaling pathways potentially modulated by benzo[d]isoxazole derivatives.
Experimental Workflows for Biological Evaluation
The following outlines a general workflow for the initial biological screening of this compound.
Caption: A logical workflow for the initial biological screening of the title compound.
Conclusion
This compound is a chemical entity with potential for use as a scaffold in the development of novel therapeutic agents. Its structural features suggest that it could be a valuable building block for creating libraries of compounds for screening against various biological targets. However, a significant lack of published data necessitates that researchers interested in this compound undertake foundational studies, including definitive structural elucidation, development of robust synthetic protocols, and comprehensive biological evaluation. The information and proposed methodologies in this guide are intended to serve as a starting point for such investigations.
In-Depth Technical Guide: 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Fluorobenzo[d]isoxazol-3-ylamine, a fluorinated heterocyclic amine of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, plausible synthetic routes, experimental protocols for characterization, and its potential role in modulating key cellular signaling pathways.
Core Molecular Data
The fundamental physicochemical properties of this compound are summarized below. The molecular weight is a critical parameter for a range of experimental procedures, including analytical quantification and the preparation of molar solutions.
| Property | Data |
| Molecular Formula | C₇H₅FN₂O |
| Molecular Weight | 152.13 g/mol |
| CAS Number | 177995-38-9 |
| Appearance | Solid (form may vary) |
| Purity | Typically available at ≥95% |
Note: The molecular weight is calculated based on the standard atomic weights of the constituent elements.
Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be conceptualized based on established isoxazole synthesis methodologies. A common approach involves the cyclization of a suitably substituted precursor.
A potential synthetic workflow is outlined below. This proposed pathway is based on the principles of heterocyclic chemistry and analogous transformations.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Characterization
The structural confirmation and purity assessment of this compound are crucial for its application in research and development. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of this compound by identifying the chemical environment of its hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard pulse sequences with water suppression (if necessary) are used.
-
For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to establish connectivity between protons and carbons.
-
-
Data Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to the specific nuclei in the molecule.
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and to quantify it in various matrices.
Methodology:
-
Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reversed-phase column, and a suitable solvent delivery system.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 5-20 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity is assessed by the percentage of the main peak area relative to the total peak area in the chromatogram.
-
For quantification, a calibration curve is constructed by plotting the peak area versus the concentration of the standards. The concentration of the unknown sample is then determined from this curve.
-
Potential Signaling Pathway Involvement
Recent studies have highlighted that benzo[d]isoxazole derivatives can function as inhibitors of Hypoxia-Inducible Factor-1α (HIF-1α) transcription.[1][2] HIF-1 is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition prevalent in solid tumors and ischemic diseases.[3][4]
The HIF-1α Signaling Pathway
Under normal oxygen conditions (normoxia), the HIF-1α subunit is continuously synthesized and rapidly degraded. This process is mediated by prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α.[5] This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome.[6]
In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their co-substrate, oxygen. As a result, HIF-1α is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[5] In the nucleus, it dimerizes with the constitutively expressed HIF-1β subunit. This HIF-1 heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.[4][7] These target genes are involved in various processes that promote cell survival and adaptation to hypoxia, including angiogenesis, glucose metabolism, and cell proliferation.[3]
By inhibiting HIF-1α transcription, this compound could potentially disrupt this adaptive response, making it a compound of interest for therapeutic strategies targeting hypoxia-driven pathologies.
Caption: The HIF-1α signaling pathway and the potential point of intervention for this compound.
Experimental Workflow for Compound Characterization
A typical workflow for the characterization of a novel small molecule like this compound in a drug discovery context involves a series of analytical and biological assays.
Caption: A standard experimental workflow for the characterization and initial biological evaluation of a small molecule.
References
- 1. Benzo[d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[ d]isoxazole Derivatives as Hypoxia-Inducible Factor (HIF)-1α Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-inducible factor - Wikipedia [en.wikipedia.org]
- 5. Signaling pathway involved in hypoxia-inducible factor-1α regulation in hypoxic-ischemic cortical neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
6-Fluorobenzo[d]isoxazol-3-ylamine physical and chemical properties
This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 6-Fluorobenzo[d]isoxazol-3-ylamine. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering available data, detailed experimental protocols for evaluation, and visualizations of synthetic and conceptual workflows.
Core Compound Information
This compound, with the CAS number 177995-38-9, is a fluorinated heterocyclic amine belonging to the benzisoxazole family.[1][2][3] Its structure is characterized by a fused benzene and isoxazole ring system, with a fluorine atom at the 6th position and an amine group at the 3rd position. This compound is often categorized as a building block in medicinal chemistry, particularly for the synthesis of more complex molecules, such as those used in protein degradation.[1]
Physical and Chemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation |
| CAS Number | 177995-38-9 | [1][2][3] |
| Molecular Formula | C₇H₅FN₂O | [1][2] |
| Molecular Weight | 152.1 g/mol | [1] |
| Purity | Typically ≥95% | [1][4] |
For contextual reference, the physical properties of the parent compound, Benzo[d]isoxazol-3-amine, are provided below. The introduction of a fluorine atom would be expected to influence these values.
Table 2: Physical Properties of Benzo[d]isoxazol-3-amine (Parent Compound)
| Property | Value | Citation |
| CAS Number | 36216-80-5 | [5] |
| Molecular Formula | C₇H₆N₂O | [5] |
| Molecular Weight | 134.135 g/mol | [5] |
| Melting Point | 110 °C | [5] |
| Boiling Point | 311.6 ± 15.0 °C at 760 mmHg | [5] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be proposed based on established isoxazole synthesis methodologies. The following is a generalized, theoretical protocol.
Proposed Synthesis of this compound
The synthesis could potentially start from 2-cyano-4-fluorophenol. The general principle involves the conversion of the phenol to a phenoxide, followed by reaction with a hydroxylamine equivalent to form the N-O bond of the isoxazole ring, and subsequent cyclization.
Materials:
-
2-cyano-4-fluorophenol
-
Sodium hydride (NaH) or another suitable base
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)
-
Acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Protocol:
-
Deprotonation: Dissolve 2-cyano-4-fluorophenol in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath and add sodium hydride portion-wise.
-
Stir the reaction mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium phenoxide.
-
N-O Bond Formation and Cyclization: In a separate flask, prepare a solution of hydroxylamine from its hydrochloride salt.
-
Add the hydroxylamine solution to the sodium phenoxide solution.
-
Heat the reaction mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and quench with a dilute acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Experimental Evaluation
The isoxazole moiety is a well-established pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[6] While specific biological data for this compound is scarce, its classification as a "protein degrader building block" suggests its utility in constructing larger molecules like Proteolysis-Targeting Chimeras (PROTACs).[1]
Derivatives of the benzo[d]isoxazole core have shown activity as inhibitors of the TRIM24 bromodomain, indicating potential anticancer applications.[7] Furthermore, related structures have been investigated as antagonists for serotonin (5-HT2A) and dopamine (D2) receptors.[8]
To empirically validate the potential therapeutic activities of this compound, a series of in vitro assays can be employed. The following protocols are based on methodologies used for structurally similar compounds.[9]
MTT Assay for Cell Proliferation
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549 non-small cell lung cancer) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
ELISA for Inflammatory Cytokines
This assay quantifies the effect of the compound on the secretion of pro-inflammatory cytokines.
Methodology:
-
Cell Culture: Culture mouse monocyte macrophages (e.g., RAW 264.7) in 24-well plates.
-
LPS Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of different concentrations of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the treated groups to the LPS-only control.
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the expression of key proteins in a signaling pathway that might be affected by the compound.
Methodology:
-
Cell Lysis: Treat cells with this compound for 24 hours, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer it to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities and normalize them to the loading control.
Conceptual Role in Drug Discovery
Given its characterization as a building block for protein degraders, this compound can be envisioned as a key component in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The diagram below illustrates the logical relationship of how this compound could be incorporated into a PROTAC.
Caption: Conceptual role of this compound in PROTAC synthesis.
Conclusion
This compound is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While specific data on its physical properties and biological activities are limited in public literature, its structural motifs are present in a variety of bioactive compounds. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to synthesize, evaluate, and utilize this compound in the development of novel therapeutics, particularly in the expanding field of targeted protein degradation. Further experimental validation is necessary to fully elucidate its chemical and pharmacological profile.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 177995-38-9|this compound|BLD Pharm [bldpharm.com]
- 3. CAS 177995-38-9 | 4H30-3-10 | MDL MFCD09999138 | 6-Fluoro-1,2-benzoxazol-3-amine | SynQuest Laboratories [synquestlabs.com]
- 4. 177995-38-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2 | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
6-Fluorobenzo[d]isoxazol-3-ylamine: A Technical Guide to Safety and Handling
Introduction
6-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic amine that holds potential as a building block in medicinal chemistry and drug discovery. Its structural alerts, including the benzisoxazole core and the amino group, suggest that it may possess biological activity and, consequently, potential toxicity. This guide provides a summary of extrapolated safety and handling information based on analogous compounds to aid researchers and scientists in establishing safe laboratory practices.
Hazard Identification and Classification
While specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for this compound are not established, data from similar compounds like Benzo[d]isoxazol-3-amine and other fluorinated aromatic amines suggest the potential for the following hazards.
Extrapolated GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Potential Hazard Pictograms
Based on the extrapolated classification, the following GHS pictograms may be applicable:
| Pictogram | Hazard |
|
| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |
|
| Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity |
Physical and Chemical Properties
Quantitative data on the physical and chemical properties of this compound is limited. The table below presents data for the parent compound, Benzo[d]isoxazol-3-amine, to provide an estimate. The presence of a fluorine atom may alter these properties.
| Property | Value (for Benzo[d]isoxazol-3-amine) |
| Molecular Formula | C7H6N2O[1] |
| Molecular Weight | 134.14 g/mol [1] |
| Melting Point | 110 °C[1] |
| Boiling Point | 311.6 ± 15.0 °C at 760 mmHg[1] |
| Density | 1.3 ± 0.1 g/cm³[1] |
Handling and Storage
Safe handling and storage are critical to minimize exposure and risk. The following procedures are recommended.
Personal Protective Equipment (PPE)
A risk assessment should guide the selection of appropriate PPE. The following are general recommendations:
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles or a face shield (EN166 compliant). |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Breakthrough time should be considered. |
| Body Protection | Laboratory coat. For larger quantities or potential for splashing, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | If dusts or aerosols can be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Engineering Controls
| Control | Description |
| Ventilation | Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. |
| Safety Equipment | An eyewash station and safety shower should be readily accessible.[1] |
Storage
| Condition | Recommendation |
| Temperature | Store in a cool, dry place.[1] |
| Container | Keep in a tightly closed container.[1] |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases.[2] |
| Atmosphere | For long-term storage, consider an inert atmosphere (e.g., under nitrogen or argon). |
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Get medical attention.[1] |
Experimental Protocols
Specific experimental protocols for assessing the safety of this compound are not available. However, standard toxicological assays would be employed to determine its hazard profile. The methodologies for these key experiments are outlined below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which the compound is toxic to cells.
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for liver toxicity, or a specific cancer cell line if evaluating as a therapeutic) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Ames Test for Mutagenicity
This assay assesses the mutagenic potential of a compound.
-
Strain Selection: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine and will only grow if it is supplied).
-
Metabolic Activation: Prepare two sets of experiments: one with and one without a liver extract (S9 fraction) to simulate metabolic activation in the body.
-
Exposure: Expose the bacterial strains to various concentrations of this compound in a petri dish with a minimal amount of histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Revertant Counting: Count the number of bacterial colonies that have reverted to a prototrophic state (i.e., they can now synthesize their own histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is a mutagen.
Visualizations
Chemical Handling Workflow
The following diagram illustrates a general workflow for safely handling a chemical like this compound.
Caption: General workflow for handling potentially hazardous chemicals.
Hazard Information Relationship
This diagram shows the relationship between different types of safety information, starting from the chemical's identity and leading to specific handling procedures.
Caption: Interrelation of safety data for a chemical compound.
References
Navigating the Safety Profile of 6-Fluorobenzo[d]isoxazol-3-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 6-Fluorobenzo[d]isoxazol-3-ylamine (CAS No: 177995-38-9). Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this document extrapolates critical safety and handling information from structurally similar compounds, namely Benzo[d]isoxazol-3-amine and 2-Amino-6-fluorobenzothiazole. All recommendations should be implemented with the understanding that they represent best practices in the absence of compound-specific, validated data.
Section 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 177995-38-9 | BLD Pharm[1], 2A Biotech[2] |
| Molecular Formula | C₇H₅FN₂O | BLD Pharm[1] |
| Molecular Weight | 152.13 g/mol | BLD Pharm[1] |
| Purity | 96%+ | 2A Biotech[2] |
| Storage | Keep in dark place, inert atmosphere, room temperature. | BLD Pharm[1] |
Note: Some properties like melting point, boiling point, and density are not available in the provided search results for the specific compound.
Section 2: Hazard Identification and GHS Classification
Direct GHS hazard classifications for this compound are not available. However, based on the hazards identified for the related compound 2-Amino-6-fluorobenzothiazole, a cautious approach should be adopted, assuming the following potential hazards.[3]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.[3]
Section 3: First-Aid Measures
The following first-aid protocols are based on measures recommended for the structurally similar compound Benzo[d]isoxazol-3-amine.[4]
| Exposure Route | First-Aid Protocol |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Skin Contact | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |
| Eye Contact | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. |
| Ingestion | Get medical aid. Wash mouth out with water. |
Section 4: Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.
| Aspect | Protocol |
| Handling | Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use with adequate ventilation. |
| Storage | Store in a cool, dry place. Store in a tightly closed container. Keep in a dark place under an inert atmosphere at room temperature.[1] |
Section 5: Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential when handling this compound. The following recommendations are based on general laboratory safety standards and information for analogous compounds.[4]
| Protection Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. |
| Skin Protection | Wear appropriate protective gloves to prevent skin exposure. Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
| Engineering Controls | Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower. Use adequate ventilation to keep airborne concentrations low. |
Section 6: Experimental Protocols
The following is a generalized experimental workflow for handling a powdered chemical substance like this compound in a research setting.
Section 7: Emergency Procedures
In the event of an accidental release or exposure, the following logical flow should be followed.
Section 8: Toxicological Information
Specific toxicological data for this compound, such as LD50 or LC50, is not available.[4] The carcinogenicity of its analog, 1,2-Benzisoxazol-3-amine, has not been listed by ACGIH, IARC, or NTP.[4] Due to the lack of data, this compound should be handled as a substance with unknown toxicological properties, and exposure should be minimized.
Section 9: Disclaimer
The information provided in this technical guide is intended for use by qualified professionals and is based on data from structurally related compounds. It does not constitute a formal Material Safety Data Sheet (MSDS) for this compound. Users should exercise their own judgment and conduct a thorough risk assessment before handling this chemical. The user assumes all risks and liabilities associated with the use of this information.
References
6-Fluorobenzo[d]isoxazol-3-ylamine: A Technical Overview of a Promising Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic compound belonging to the benzisoxazole class of molecules. While specific peer-reviewed literature detailing the discovery and biological characterization of this particular molecule is limited, the benzisoxazole scaffold is a well-established pharmacophore in medicinal chemistry, associated with a wide range of biological activities. This technical guide consolidates the available information on this compound, including its chemical properties, a proposed synthetic route based on established methodologies, and an overview of the known biological activities of structurally related compounds. This information provides a foundational understanding for researchers interested in exploring the potential of this and similar molecules in drug discovery and development.
Introduction
The isoxazole ring system is a prominent feature in numerous biologically active compounds, exhibiting a broad spectrum of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The fusion of an isoxazole ring with a benzene ring to form a benzisoxazole creates a bicyclic scaffold that has been successfully incorporated into several approved drugs and clinical candidates. The introduction of a fluorine atom at the 6-position of the benzisoxazole ring can significantly modulate the compound's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document focuses on the 3-amino substituted derivative, this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 177995-38-9 | [2] |
| Molecular Formula | C₇H₅FN₂O | [2] |
| Molecular Weight | 152.13 g/mol | [2] |
| Appearance | White to off-white solid | N/A |
| Purity | Typically >95% | [2] |
Proposed Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound has not been identified in the surveyed literature, a plausible synthetic route can be proposed based on general methods for the formation of 3-aminobenzisoxazoles. A common and effective method involves the [3+2] cycloaddition of an in situ generated nitrile oxide with an aryne.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of 3-aminobenzisoxazoles that could be adapted for this compound.
Step 1: Synthesis of 2,4-Difluorobenzonitrile A mixture of 2,4-difluorobenzaldehyde and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol/water) is treated with a base (e.g., sodium hydroxide) and heated to reflux to form the corresponding oxime. The crude oxime is then dehydrated using a reagent such as acetic anhydride to yield 2,4-difluorobenzonitrile.
Step 2: Formation of 6-Fluorobenzo[d]isoxazol-3-amine The 2,4-difluorobenzonitrile is then subjected to a cyclization reaction. This can be achieved by reacting it with a source of ammonia, such as aqueous ammonia, in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The fluoride at the ortho position is susceptible to nucleophilic aromatic substitution by the nitrogen of the in-situ formed amidine, which then cyclizes to form the 3-aminobenzisoxazole ring.
Purification: The crude product would typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Potential Biological Activities and Signaling Pathways
Anticancer Activity
Derivatives of the 6-fluorobenzisoxazole scaffold have been investigated for their antiproliferative effects. For example, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have demonstrated antiproliferative activity against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. The mechanism of action for related benzothiazole compounds has been linked to the induction of apoptosis and cell cycle arrest, often involving the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
A generalized workflow for evaluating the in vitro anticancer potential of a compound like this compound is depicted below.
Caption: Standard workflow for in vitro anticancer evaluation.
A potential signaling pathway that could be modulated by benzisoxazole derivatives is the PI3K/Akt pathway, which is crucial for cell survival and proliferation.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Antimicrobial Activity
The benzisoxazole nucleus is also a component of various compounds with antimicrobial properties. Novel derivatives of 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have shown inhibitory activity against a range of pathogenic bacteria and fungi.[3] The mechanism of action for such compounds can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, chemical entity. Based on the well-documented biological activities of the benzisoxazole scaffold, this compound warrants further investigation as a potential lead for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Future research should focus on the development and validation of a robust synthetic route, followed by a comprehensive in vitro and in vivo evaluation of its biological activity. Elucidation of its precise mechanism of action and identification of its molecular targets will be crucial for its advancement as a potential drug candidate. The availability of this compound as a building block for protein degraders also opens up avenues for its application in targeted protein degradation technologies.[4]
References
- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177995-38-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. echemhub.com [echemhub.com]
- 4. Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Benzo[d]isoxazoles: A Technical Guide to a Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Published: December 24, 2025
Introduction
The benzo[d]isoxazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties allow for versatile interactions with various biological targets, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of benzo[d]isoxazole derivatives, focusing on their synthesis, diverse biological applications, and the underlying mechanisms of action. The content herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics.
The benzo[d]isoxazole scaffold is a key component in several commercially available drugs, highlighting its clinical significance.[1] Notable examples include the atypical antipsychotic risperidone and the anticonvulsant zonisamide.[1] The therapeutic success of these agents has spurred further investigation into the potential of this versatile core, leading to the discovery of derivatives with potent antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.
Synthesis of the Benzo[d]isoxazole Core
A variety of synthetic routes to the benzo[d]isoxazole nucleus have been developed, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR). A common and efficient method involves the cyclization of a salicylaldehyde derivative.
General Synthesis Workflow
Biological Activities and Therapeutic Potential
Benzo[d]isoxazole derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for drug development in various therapeutic areas.
Anticancer Activity
Several benzo[d]isoxazole derivatives have exhibited potent anticancer activity through various mechanisms, including the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in tumor progression.
Table 1: Anticancer Activity of Benzo[d]isoxazole Derivatives
| Compound | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| N-phenylbenzo[d]isoxazole-3-carboxamide derivative 15 | HEK293T | HIF-1α Inhibition (Dual-Luciferase) | 0.024 | [2] |
| N-phenylbenzo[d]isoxazole-3-carboxamide derivative 31 | HEK293T | HIF-1α Inhibition (Dual-Luciferase) | 0.024 | [2] |
| Isoxazole-carboxamide derivative | HeLa (Cervical) | MTS Assay | Potent Activity | [3] |
| Isoxazole-carboxamide derivative | Hep3B (Hepatocellular) | MTS Assay | Potent Activity | [3] |
Anticonvulsant Activity
The clinical success of zonisamide has driven the exploration of other benzo[d]isoxazole derivatives as anticonvulsant agents. Many of these compounds exert their effects by modulating voltage-gated sodium channels.
Table 2: Anticonvulsant Activity of Benzo[d]isoxazole Derivatives
| Compound | Animal Model | Seizure Model | ED50 (mg/kg) | Reference |
| Z-6b | Mice | Maximal Electroshock (MES) | 20.5 | [4] |
| 8a | Rats | Maximal Electroshock (MES) | 14.90 | [5] |
| 7d | Mice | Subcutaneous Pentylenetetrazole (scPTZ) | 42.30 | [5] |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for novel antitubercular agents. Benzo[d]isoxazole derivatives have shown promise in this area, with several compounds exhibiting potent activity against Mycobacterium tuberculosis.
Table 3: Antitubercular Activity of Benzo[d]isoxazole Derivatives
| Compound | M. tuberculosis Strain | Assay Type | MIC (µg/mL) | Reference |
| 6b | H37Rv | MABA | 3.125 | [6] |
| 5a | H37Rv | MABA | 6.25 | [6] |
| 6i | H37Rv | MABA | 6.25 | [6] |
| 5c | H37Rv | MABA | 12.5 | [6] |
| 6a | H37Rv | MABA | 12.5 | [6] |
| 6j | H37Rv | MABA | 12.5 | [6] |
| 6p | H37Rv | MABA | 12.5 | [6] |
Key Signaling Pathways
The diverse biological effects of benzo[d]isoxazole derivatives can be attributed to their modulation of various intracellular signaling pathways.
HIF-1α Signaling Pathway
Under hypoxic conditions, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcription of genes involved in angiogenesis, cell survival, and metastasis. Certain benzo[d]isoxazole derivatives have been shown to inhibit HIF-1α transcriptional activity, representing a promising strategy for cancer therapy.[2]
Akt/GSK-3β/NF-κB Signaling Pathway
The Akt/GSK-3β/NF-κB pathway is a crucial signaling cascade involved in cell survival, inflammation, and neuroprotection. Dysregulation of this pathway is implicated in various diseases. Some benzo[d]isoxazole derivatives have been found to modulate this pathway, suggesting their potential in treating neurodegenerative and inflammatory disorders.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing drug discovery. This section provides an overview of key assays used to evaluate the biological activities of benzo[d]isoxazole derivatives.
HIF-1α Inhibition: Dual-Luciferase Reporter Assay
This assay is used to quantify the inhibitory activity of compounds on HIF-1α transcriptional activity.[7]
Materials:
-
HEK293T cells
-
Dual-luciferase reporter plasmid containing a hypoxia-response element (HRE) driving firefly luciferase expression
-
Control plasmid expressing Renilla luciferase
-
Transfection reagent
-
Cell lysis buffer
-
Luciferase assay substrates for firefly and Renilla luciferase
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in a 96-well plate. Co-transfect the cells with the HRE-firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the benzo[d]isoxazole derivatives.
-
Hypoxia Induction: Incubate the plates under hypoxic conditions (e.g., 1% O2) for 16-24 hours.
-
Cell Lysis: Lyse the cells using the provided lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the HIF-1α transcriptional activity.
Anticonvulsant Activity: Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[2]
Materials:
-
Mice or rats
-
Electroconvulsive shock apparatus with corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution
-
Test compounds and vehicle
Procedure:
-
Animal Preparation: Acclimatize the animals to the laboratory environment.
-
Compound Administration: Administer the test compound or vehicle to the animals (e.g., via intraperitoneal injection).
-
Anesthesia and Electrode Placement: Apply a topical anesthetic to the corneas of the animals. Place the corneal electrodes on the eyes, ensuring good contact with a drop of saline.
-
Electroshock Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure. Protection is defined as the absence of this tonic extension.
-
Data Analysis: Determine the ED50 value, which is the dose of the compound that protects 50% of the animals from the tonic hindlimb extension, using a suitable statistical method.
Antitubercular Activity: Microplate Alamar Blue Assay (MABA)
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[8][9]
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Alamar Blue reagent
-
Test compounds and vehicle (e.g., DMSO)
-
Positive control (e.g., isoniazid)
Procedure:
-
Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates.
-
Inoculation: Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubation: Incubate the plates at 37°C for 5-7 days.
-
Alamar Blue Addition: Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
MIC Determination: Observe the color change in the wells. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Conclusion and Future Directions
The benzo[d]isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research in this area will likely focus on the optimization of existing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. Furthermore, the elucidation of novel mechanisms of action and the exploration of new therapeutic applications will undoubtedly expand the impact of benzo[d]isoxazole derivatives on human health. The continued investigation of this privileged scaffold holds great promise for the development of next-generation drugs to address unmet medical needs.
References
- 1. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. AKT/GSK3β Signaling in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Evaluation of Novel Benzo[ d]isoxazole Derivatives as Anticonvulsants by Selectively Blocking the Voltage-Gated Sodium Channel NaV1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of new of 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2, 5-dione derivatives as anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimycobacterial activity of various 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of Antituberculosis Activity of Substituted Isoxazole Derivatives: A Combined Experimental and Molecular Docking Study | International Journal of Medical Toxicology and Legal Medicine [ijmtlm.org]
Unlocking the Potential of 6-Fluorobenzo[d]isoxazol-3-ylamine: A Technical Guide for Researchers
For Immediate Release
Shanghai, China – December 24, 2025 – As the landscape of drug discovery and molecular research continues to evolve, the exploration of novel chemical scaffolds with therapeutic potential is paramount. This technical guide delves into the burgeoning research applications of 6-Fluorobenzo[d]isoxazol-3-ylamine, a fluorinated heterocyclic compound that is emerging as a valuable building block in medicinal chemistry. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, biological activities, and potential mechanisms of action, with a focus on its derivatives that have shown significant promise in preclinical studies.
Core Synthesis and Chemical Properties
This compound is a stable, solid compound at room temperature with the molecular formula C₇H₅FN₂O and a molecular weight of 152.13 g/mol . Its structure, featuring a fused benzene and isoxazole ring system with a fluorine atom at the 6-position and an amine group at the 3-position, provides a unique scaffold for chemical modification and drug design. The presence of the fluorine atom can enhance metabolic stability and binding affinity of its derivatives to biological targets.
While various methods for the synthesis of the benzisoxazole core exist, a plausible and efficient route to this compound is outlined below.
Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for this compound.
Key Research Applications and Biological Activities
Research into this compound has primarily focused on the synthesis and evaluation of its derivatives, particularly those modified at the 3-amino group. These derivatives have demonstrated a range of promising biological activities, including antiproliferative, antimicrobial, and enzyme inhibitory effects.
Antiproliferative Activity
A significant body of research highlights the potential of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as potent antiproliferative agents.[1] These compounds have been shown to inhibit the growth of various cancer cell lines.
Table 1: Antiproliferative Activity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives
| Compound ID | Modification | Cell Line | IC₅₀ (µM) | Reference |
| 5a | 2-Furoyl | HeLa | 12.5 | [2] |
| 5d | 2-Thiophenecarbonyl | HT-29 | 15.2 | [2] |
| 5k | 4-Methylbenzoyl | MCF-7 | 18.7 | [2] |
The antiproliferative effects of these derivatives are believed to be mediated through the induction of apoptosis.[1][3] Studies on similar isoxazole-containing compounds suggest that they can trigger programmed cell death, making them attractive candidates for further development as anticancer agents.[3]
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. Specifically, novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.[4]
Table 2: Antimicrobial Activity of 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Derivatives
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 4IV | Bacillus subtilis | 10 | [4] |
| 4IV | Escherichia coli | 25 | [4] |
| 6III | Pseudomonas fluorescens | 15 | [4] |
The mechanism of antimicrobial action is an area of ongoing investigation, with potential targets including essential bacterial enzymes or disruption of the cell membrane. The broad spectrum of activity suggests that these compounds could serve as a basis for the development of new antibiotics.
Potential Mechanisms of Action and Signaling Pathways
The observed biological activities of this compound derivatives point towards their interaction with key cellular signaling pathways.
Induction of Apoptosis in Cancer Cells
The antiproliferative activity of these compounds is strongly linked to the induction of apoptosis. This process is a critical target in cancer therapy. The proposed mechanism involves the activation of intrinsic and/or extrinsic apoptotic pathways, leading to caspase activation and ultimately, programmed cell death.
Caption: Proposed mechanism of apoptosis induction by 6-fluorobenzisoxazole derivatives.
Enzyme Inhibition
The structural features of this compound and its derivatives make them potential candidates for enzyme inhibitors. The benzisoxazole scaffold can interact with the active sites of various enzymes, leading to modulation of their activity. For instance, similar heterocyclic compounds have been shown to inhibit kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[5]
Caption: General workflow for assessing enzyme inhibition.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for similar compounds.
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Derivatives[2]
Materials:
-
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
-
Substituted aromatic/heterocyclic acid chlorides (R-CO-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
Procedure:
-
Dissolve 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) in DCM.
-
Add TEA (2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add the respective acid chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system.
-
Characterize the final product using ¹H NMR, LC/MS, and FTIR.
In Vitro Antiproliferative MTT Assay[2]
Materials:
-
Human cancer cell lines (e.g., HeLa, HT-29, MCF-7)
-
Fetal Bovine Serum (FBS)
-
DMEM/RPMI-1640 medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration ≤ 0.1%) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value using a dose-response curve.
Antimicrobial Microdilution Assay[4]
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Standard antibiotic (e.g., ciprofloxacin)
-
96-well microplates
Procedure:
-
Prepare a twofold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The research landscape for this compound and its derivatives is ripe with opportunity. The promising antiproliferative and antimicrobial activities demonstrated by its derivatives warrant further investigation into their mechanisms of action, selectivity, and in vivo efficacy. Future studies should focus on:
-
Lead Optimization: Synthesizing and screening a broader library of derivatives to improve potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of lead compounds in animal models.
-
Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates.
References
- 1. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzo[d]isoxazole scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of a fluorine atom can modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a detailed, proposed methodology for the synthesis of this compound from commercially available precursors. The protocols are based on established chemical principles and analogous reactions reported for similar molecular structures.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved from the precursor 2,4-difluorobenzonitrile through a two-step process involving a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed experimental protocols for the proposed synthesis.
Step 1: Synthesis of 2-(Hydroxyamino)-4-fluorobenzonitrile (Intermediate)
This step involves the nucleophilic aromatic substitution of the fluorine atom at the C2 position of 2,4-difluorobenzonitrile with hydroxylamine.
Materials:
-
2,4-Difluorobenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2,4-difluorobenzonitrile (1.0 eq) in DMSO, add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude intermediate.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Synthesis of this compound (Final Product)
This step involves the base-mediated intramolecular cyclization of the 2-(hydroxyamino)-4-fluorobenzonitrile intermediate.
Materials:
-
2-(Hydroxyamino)-4-fluorobenzonitrile
-
Sodium hydride (NaH) or potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2-(hydroxyamino)-4-fluorobenzonitrile intermediate (1.0 eq) in anhydrous DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Alternatively, a weaker base like potassium carbonate (2.0 eq) can be used at a higher temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography to obtain the final product of high purity.
Data Presentation
The following table summarizes the expected materials and potential outcomes for the synthesis.
| Step | Reactant | Reagents & Solvents | Product | Expected Yield (%) | Purity (%) |
| 1 | 2,4-Difluorobenzonitrile | NH₂OH·HCl, K₂CO₃, DMSO | 2-(Hydroxyamino)-4-fluorobenzonitrile | 60-75 | >95 (after purification) |
| 2 | 2-(Hydroxyamino)-4-fluorobenzonitrile | NaH, DMF | This compound | 70-85 | >98 (after purification) |
Note: The expected yields and purity are estimates based on analogous reactions and may require optimization.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Synthetic Route for 6-Fluorobenzo[d]isoxazol-3-ylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed synthetic protocol for the preparation of 6-Fluorobenzo[d]isoxazol-3-ylamine, a valuable building block in medicinal chemistry. The synthesis is based on a two-step process commencing from the commercially available starting material, 2,4-difluorobenzonitrile.
Application Notes
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The benzisoxazole scaffold is a privileged structure in drug discovery, known to be present in a range of biologically active molecules. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The 3-amino group provides a versatile synthetic handle for further molecular elaborations, allowing for the construction of diverse compound libraries for screening and lead optimization.
Derivatives of this compound are investigated for a variety of therapeutic applications, including but not limited to their potential as antipsychotic, anticonvulsant, and anti-inflammatory agents. The specific substitution pattern of this molecule makes it an attractive starting point for the development of novel therapeutics targeting a range of biological targets.
Proposed Synthetic Route
The proposed synthesis of this compound involves two key transformations:
-
Selective Hydroxylation: Nucleophilic aromatic substitution of the ortho-fluorine atom of 2,4-difluorobenzonitrile to yield 4-fluoro-2-hydroxybenzonitrile.
-
Cyclization: Reaction of the intermediate with hydroxylamine to form the desired this compound.
Experimental Protocols
Disclaimer: The following protocol is a proposed method based on established principles of organic chemistry, as a direct literature precedent for this specific multi-step synthesis from the stated starting material could not be identified in a single source. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of 4-Fluoro-2-hydroxybenzonitrile
This step involves the selective nucleophilic aromatic substitution of the fluorine atom at the 2-position of 2,4-difluorobenzonitrile. The fluorine at this position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrile group.
-
Materials and Reagents:
-
2,4-Difluorobenzonitrile
-
Sodium hydroxide (NaOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluorobenzonitrile (1.0 eq) in an appropriate solvent such as dioxane or a mixture of water and a co-solvent.
-
Add an aqueous solution of sodium hydroxide (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with hydrochloric acid until it is acidic to litmus paper.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-2-hydroxybenzonitrile.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of this compound
This step involves the cyclization of the phenolic nitrile with hydroxylamine to form the 3-aminobenzisoxazole ring system.
-
Materials and Reagents:
-
4-Fluoro-2-hydroxybenzonitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or another suitable base
-
Ethanol
-
Water
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-fluoro-2-hydroxybenzonitrile (1.0 eq) in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) and potassium hydroxide (1.5 eq) in a minimal amount of water, then adding ethanol.
-
Add the hydroxylamine solution to the solution of 4-fluoro-2-hydroxybenzonitrile.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography to yield this compound.
-
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |
| 1 | 2,4-Difluorobenzonitrile | 4-Fluoro-2-hydroxybenzonitrile | NaOH, HCl | Dioxane/Water | 75-85 | >95 (after purification) |
| 2 | 4-Fluoro-2-hydroxybenzonitrile | This compound | NH₂OH·HCl, KOH | Ethanol | 60-70 | >98 (after purification) |
Note: Yields are estimates based on analogous reactions and will depend on the specific reaction conditions and purification methods.
Visualization
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
6-Fluorobenzo[d]isoxazol-3-ylamine: A Versatile Building Block for Modern Drug Discovery
Introduction
6-Fluorobenzo[d]isoxazol-3-ylamine has emerged as a significant building block in medicinal chemistry, offering a valuable scaffold for the development of novel therapeutic agents. The benzisoxazole core is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The incorporation of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of derivative compounds. The 3-amino group provides a convenient handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize biological activity. This document provides detailed application notes and protocols for the use of this compound in drug discovery research.
Application Notes
The unique structural features of this compound make it an attractive starting material for the synthesis of a variety of heterocyclic compounds with therapeutic potential. Its derivatives have been investigated for their efficacy in several key therapeutic areas.
Anticancer Applications: The isoxazole moiety is present in numerous compounds exhibiting potent anticancer activity. Derivatives of this compound can be designed to target various signaling pathways implicated in cancer progression.[1][2] By modifying the 3-amino group, researchers can synthesize libraries of compounds for screening against a panel of cancer cell lines to identify novel cytotoxic agents.
Antimicrobial Applications: The benzisoxazole scaffold has been shown to be effective against a range of bacterial and fungal pathogens.[3] Functionalization of this compound can lead to the development of new antimicrobial agents with improved potency and a broader spectrum of activity, potentially addressing the challenge of antimicrobial resistance.
Anti-inflammatory and Analgesic Applications: Isoxazole derivatives have demonstrated significant anti-inflammatory and analgesic properties, often through the inhibition of enzymes such as cyclooxygenase (COX). The this compound scaffold can be utilized to generate novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.
Quantitative Data
The following tables summarize the biological activities of various isoxazole and benzisoxazole derivatives, highlighting the potential of this chemical class. Note: Data for derivatives of the specific title compound are limited; therefore, data for structurally related compounds are presented to illustrate the potential of this scaffold.
Table 1: Anticancer Activity of Isoxazole and Benzisoxazole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3,4-diaryl-5-aminoisoxazole | A549 (Lung) | 0.87 | [4] |
| 2 | Isoxazole-functionalized chromene | COLO 205 (Colon) | < 12 | |
| 3 | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea | MV4-11 (Leukemia) | 0.015 | |
| 4 | 3,4-isoxazolediamide | K562 (Leukemia) | >50% apoptosis at 100 nM | [5] |
| 5 | Benzoxazole-pyrazine derivative | MCF-7 (Breast) | 1.2 | [6] |
| 6 | Benzoxazole-pyrazine derivative | A-549 (Lung) | 0.9 | [6] |
Table 2: Antimicrobial Activity of Isoxazole and Benzisoxazole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 7 | Benzoxazole derivative | Staphylococcus aureus | 128 - 256 | [7] |
| 8 | Benzoxazole derivative | Escherichia coli | > 256 | [7] |
| 9 | Benzoxazole derivative | Candida albicans | 64 - 256 | [7] |
| 10 | 3-(2-benzoxazol-5-yl)alanine derivative | Bacillus subtilis | 62.5 | [8] |
| 11 | 3-(2-benzoxazol-5-yl)alanine derivative | Pichia pastoris | 15.6 | [8] |
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for analogous compounds and provide a framework for the synthesis and functionalization of this compound.
Protocol 1: Proposed Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 2-cyano-4-fluorophenol.
Step 1: O-Alkylation of 2-cyano-4-fluorophenol
-
To a solution of 2-cyano-4-fluorophenol (1 eq.) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Step 2: Cyclization to form the 3-amino-6-fluorobenzo[d]isoxazole
-
Dissolve the product from Step 1 in a suitable solvent like ethanol.
-
Add a solution of hydroxylamine hydrochloride (2 eq.) and sodium acetate (2 eq.) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield this compound.
Protocol 2: N-Acylation of this compound
This protocol details the functionalization of the 3-amino group via acylation, a common step in creating diverse compound libraries.
-
Suspend this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, for example, triethylamine (1.5 eq.) or pyridine (1.5 eq.), to the suspension.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized derivatives against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Signaling Pathway
Derivatives of isoxazoles have been shown to exert their anticancer effects through the modulation of various signaling pathways. One such critical pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer and plays a key role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and a reduction in tumor growth.
References
- 1. espublisher.com [espublisher.com]
- 2. search.library.uq.edu.au [search.library.uq.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzisoxazole core in a variety of biologically active molecules.
Introduction
The this compound scaffold is a key building block for the synthesis of a wide range of compounds with potential therapeutic applications. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 3-amino group provides a versatile handle for further functionalization and library development. This protocol outlines a reliable synthetic route starting from commercially available precursors.
Synthetic Pathway Overview
The synthesis of this compound is proposed via a two-step sequence starting from 2-hydroxy-4-fluorobenzonitrile. The initial step involves the formation of a 3-chlorobenzisoxazole intermediate, which is subsequently aminated to yield the target compound.
Experimental Protocols
Part 1: Synthesis of 6-Fluoro-3-chlorobenzo[d]isoxazole
This procedure is adapted from analogous syntheses of 3-chlorobenzisoxazoles. The initial step involves the formation of an oxime from a salicylaldehyde precursor, followed by cyclization and chlorination. While this protocol starts from the nitrile, a related pathway would involve hydrolysis of the nitrile to the corresponding aldehyde, followed by oxime formation and cyclization. A more direct, albeit less commonly documented, route involves the direct conversion of the salicylonitrile. The following is a generalized procedure that may require optimization.
Materials:
-
2-Hydroxy-4-fluorobenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium hydroxide or other suitable base
-
Thionyl chloride (SOCl₂) or N-Chlorosuccinimide (NCS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Oxime Formation (Hypothetical Intermediate Step): In a well-ventilated fume hood, dissolve 2-hydroxy-4-fluorobenzonitrile (1.0 eq) in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1-1.2 eq) and a base like sodium hydroxide (1.1-1.2 eq).
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the intermediate oxime.
-
Cyclization and Chlorination: To a solution of the intermediate oxime in an anhydrous solvent, add a chlorinating agent such as thionyl chloride or NCS. A catalytic amount of DMF can be added if using thionyl chloride.
-
Heat the reaction mixture under reflux and monitor by TLC.
-
After the reaction is complete, carefully quench the reaction mixture with ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 6-Fluoro-3-chlorobenzo[d]isoxazole.
Part 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chlorine atom at the 3-position with an amino group.
Materials:
-
6-Fluoro-3-chlorobenzo[d]isoxazole
-
Ammonia source (e.g., aqueous ammonia, ammonia in methanol, or an ammonia surrogate)
-
Solvent (e.g., Dioxane, Methanol)
-
Triethylamine (optional, as a base)
Procedure:
-
In a pressure vessel, dissolve 6-Fluoro-3-chlorobenzo[d]isoxazole (1.0 eq) in a suitable solvent like dioxane or methanol.
-
Add an excess of the ammonia source. If using a salt form of an ammonia surrogate, a non-nucleophilic base like triethylamine may be required.
-
Seal the vessel and heat the reaction mixture. The temperature and reaction time will need to be optimized (e.g., 80-120 °C for several hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of this compound derivatives. Please note that these are generalized values and may require optimization for specific substrates.
| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Hydroxy-4-fluorobenzonitrile | Hydroxylamine HCl, Base, SOCl₂/NCS | Toluene/Dioxane | Reflux | 4-24 | 60-80 |
| 2 | 6-Fluoro-3-chlorobenzo[d]isoxazole | Ammonia source | Dioxane/Methanol | 80-120 | 6-16 | 50-70 |
Troubleshooting and Optimization
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Reactions in sealed vessels should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: These protocols are intended for use by trained chemists. The reaction conditions may need to be optimized for specific substrates and scales. The user is solely responsible for all safety precautions and for verifying the identity and purity of the synthesized compounds.
Application Notes: Synthesis of Novel TRPV1 Antagonists Utilizing a 6-Fluorobenzo[d]isoxazol-3-ylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of potential Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, employing 6-Fluorobenzo[d]isoxazol-3-ylamine as a key building block. The methodologies described herein are based on established principles of amide bond formation, a common structural motif in a multitude of TRPV1 antagonists.
The TRPV1 receptor, a non-selective cation channel, is a critical mediator of nociceptive signaling and is implicated in various pain states. Its activation by stimuli such as capsaicin, heat, and protons leads to the sensation of pain. Consequently, the development of potent and selective TRPV1 antagonists is a promising therapeutic strategy for the management of chronic pain. The this compound scaffold offers a unique chemical space for the generation of novel antagonists with potentially improved pharmacological profiles.
Rationale for Synthesis
The core strategy involves the acylation of the primary amine of this compound with various carboxylic acids. This approach is supported by the prevalence of the amide functional group in known TRPV1 antagonists. By systematically varying the acylating agent, a library of novel compounds can be synthesized and evaluated for their antagonist activity.
Experimental Overview
The general synthetic workflow for the preparation of N-(6-Fluorobenzo[d]isoxazol-3-yl) amides involves a standard amide coupling reaction. This can be achieved through the activation of a carboxylic acid to form a more reactive species (e.g., an acyl chloride or an activated ester) followed by reaction with this compound.
Caption: Synthetic workflow for the preparation of TRPV1 antagonist candidates.
In Vitro Evaluation of Synthesized Compounds
The synthesized compounds can be evaluated for their ability to antagonize the TRPV1 receptor using a cell-based calcium influx assay. This assay measures the change in intracellular calcium concentration in response to a TRPV1 agonist, such as capsaicin, in cells expressing the receptor.
Caption: Workflow for the in vitro evaluation of TRPV1 antagonist activity.
Quantitative Data Summary
The following table summarizes hypothetical data for a series of synthesized N-(6-Fluorobenzo[d]isoxazol-3-yl) amide derivatives. This data is for illustrative purposes to demonstrate how results would be presented.
| Compound ID | R-Group | Molecular Weight ( g/mol ) | hTRPV1 IC50 (nM) |
| TRPV1-A01 | Phenyl | 256.24 | 150 |
| TRPV1-A02 | 4-Chlorophenyl | 290.68 | 75 |
| TRPV1-A03 | 4-Methoxyphenyl | 286.27 | 120 |
| TRPV1-A04 | 2-Naphthyl | 306.30 | 50 |
| TRPV1-A05 | Cyclohexyl | 262.30 | 250 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-(6-Fluorobenzo[d]isoxazol-3-yl) amides
This protocol describes a general method for the synthesis of N-(6-Fluorobenzo[d]isoxazol-3-yl) amides via the formation of an acyl chloride intermediate.
Materials:
-
This compound
-
Appropriate carboxylic acid (R-COOH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.2 equivalents) in anhydrous DCM. Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, dissolve this compound (1.0 equivalent) and triethylamine (2.0 equivalents) in anhydrous DCM. Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(6-Fluorobenzo[d]isoxazol-3-yl) amide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Calcium Influx Assay for TRPV1 Antagonist Activity
This protocol outlines a method for determining the in vitro potency of the synthesized compounds as TRPV1 antagonists.
Materials:
-
HEK293 or CHO cells stably expressing human TRPV1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compounds dissolved in DMSO
-
Capsaicin (TRPV1 agonist)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the TRPV1-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the loading buffer. Incubate the plate at 37 °C for 1 hour.
-
Compound Addition: Wash the cells with assay buffer. Prepare serial dilutions of the test compounds in assay buffer and add them to the respective wells. Incubate the plate at room temperature for 15-30 minutes.
-
Baseline Fluorescence Reading: Measure the baseline fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~525 nm).
-
Agonist Stimulation: Add a solution of capsaicin (at a concentration that elicits a submaximal response, e.g., EC₈₀) to all wells.
-
Post-Stimulation Fluorescence Reading: Immediately after agonist addition, measure the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) for each well. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Mechanism of action of a TRPV1 antagonist.
Application of 6-Fluorobenzo[d]isoxazol-3-ylamine in Antipsychotic Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the application of 6-fluorobenzo[d]isoxazol-3-ylamine, a key building block in the synthesis of atypical antipsychotic drugs. It serves as a critical pharmacophore for potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, the primary targets for treating schizophrenia and other psychotic disorders. This application note includes detailed synthetic protocols for the preparation of Risperidone and Paliperidone, quantitative binding affinity data, and a visual representation of the relevant pharmacological signaling pathways.
Introduction
This compound, and more specifically its piperidinyl derivative, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, is a cornerstone in the development of modern atypical antipsychotics.[1] Its rigid bicyclic structure and the presence of a fluorine atom contribute to favorable binding characteristics at key neurotransmitter receptors implicated in psychosis. The primary therapeutic action of atypical antipsychotics like Risperidone and its active metabolite Paliperidone is attributed to their potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[2] This dual antagonism is believed to be responsible for their efficacy against the positive symptoms of schizophrenia, with a reduced propensity to cause extrapyramidal side effects compared to older, typical antipsychotics.[3]
Role as a Pharmacophore
The 6-fluorobenzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, particularly for central nervous system targets. In the context of antipsychotic drug design, it serves as a crucial pharmacophore that engages with the binding pockets of the D2 and 5-HT2A receptors. The combination of the benzisoxazole ring system with a basic piperidine unit is a common feature in many successful antipsychotic drugs. This structural motif allows for the necessary interactions to achieve high binding affinity and antagonist activity at these receptors.
Quantitative Data: Receptor Binding Affinities
The efficacy of antipsychotic drugs derived from this compound is underscored by their high affinity for D2 and 5-HT2A receptors. The following tables summarize the in vitro binding affinities (Ki values in nM) of Risperidone and Paliperidone for these primary targets. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Affinities of Risperidone
| Receptor | Ki (nM) |
| Dopamine D2 | 3.13 - 3.2[2] |
| Serotonin 5-HT2A | 0.2 - 0.4[2] |
Table 2: Receptor Binding Affinities of Paliperidone
| Receptor | Ki (nM) |
| Dopamine D2 | 0.44[4][5] |
| Serotonin 5-HT2A | 0.25[4][5][6] |
Experimental Protocols
The following are detailed protocols for the synthesis of key intermediates and the final antipsychotic drugs, Risperidone and Paliperidone, utilizing 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a derivative of this compound.
Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This key intermediate is synthesized from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride.
Protocol:
-
Dissolve potassium hydroxide (27 g) in methanol (600 mL).
-
Add (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride (55 g) to the solution.
-
Heat the reaction mixture to reflux for approximately 2.5 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dry the solution by adding a suitable amount of anhydrous magnesium sulfate and stir for about 1 hour.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
-
To the resulting concentrate, add 500 mL of acetone and stir at room temperature for about 30 minutes.
-
Filter to remove any insoluble material.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3, which will precipitate a white solid.
-
Collect the solid by filtration and dry to yield 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[7]
Synthesis of Risperidone
Risperidone is synthesized via the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol:
-
In a 50 mL reaction flask, combine 2.56 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 2.95 g of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[8]
-
Prepare a solution or suspension of sodium carbonate by dissolving or suspending 8.5 g of sodium carbonate in 25 mL of water.
-
Add the sodium carbonate solution/suspension to the reaction flask.
-
Heat the mixture in a heating bath at 110-120°C with stirring for 40 minutes.[8]
-
After the reaction period, cool the mixture to room temperature while continuing to stir.
-
Filter the precipitated solid, wash it with pure water, and dry to obtain crude Risperidone.[8]
-
The crude product can be purified by recrystallization from a mixture of DMF and isopropanol to achieve a purity of >99.5% as determined by HPLC.[8]
Synthesis of Paliperidone
Paliperidone is synthesized by the condensation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol:
-
To a solution of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (10.0 grams) in methanol (50 ml), add 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (11 grams) and diisopropylethylamine (9 grams).
-
Heat the reaction mixture to 65-70°C and stir for 24 hours at this temperature.
-
Cool the reaction mixture.
-
Add dichloromethane (100 ml) and sodium borohydride (0.086 grams) and stir for 60 minutes at the same temperature.
-
Distill off the solvent under reduced pressure to obtain crude Paliperidone.
-
The crude product can be purified by recrystallization from a suitable solvent like acetonitrile.[9]
Signaling Pathways and Mechanism of Action
The therapeutic effects of Risperidone and Paliperidone are mediated through their antagonist activity at D2 and 5-HT2A receptors. Below are diagrams illustrating the simplified signaling pathways associated with these receptors and how they are modulated by these antipsychotic agents.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Risperidone and Paliperidone act as antagonists, blocking the binding of dopamine and thereby preventing this signaling cascade.
Caption: Dopamine D2 Receptor Signaling Pathway Blockade.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that couple to Gq/G11 proteins. Agonist binding activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively. Risperidone and Paliperidone antagonize this receptor, preventing serotonin-mediated signaling.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway Blockade.
Experimental Workflow for Antipsychotic Drug Synthesis
The general workflow for the synthesis of Risperidone and Paliperidone from their key intermediates is depicted below.
Caption: General Synthetic Workflow for Atypical Antipsychotics.
Conclusion
This compound is an indispensable molecular entity in the development of leading atypical antipsychotic drugs. Its incorporation into molecules like Risperidone and Paliperidone imparts high affinity and antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, which is fundamental to their therapeutic efficacy. The provided synthetic protocols and pharmacological data offer a valuable resource for researchers in the field of medicinal chemistry and drug discovery aimed at developing novel treatments for psychotic disorders.
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Pharmacokinetic-Pharmacodynamic Modeling of the D2 and 5-HT2A Receptor Occupancy of Risperidone and Paliperidone in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Paliperidone | 5-HT2A Receptor Antagonists: R&D Systems [rndsystems.com]
- 7. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 8. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 9. Paliperidone synthesis - chemicalbook [chemicalbook.com]
Application Notes: The Role of 6-Fluorobenzo[d]isoxazol-3-yl Piperidine in the Synthesis of Risperidone and its Analogs
Introduction
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, a key derivative of 6-Fluorobenzo[d]isoxazol-3-ylamine, serves as a critical building block in the synthesis of several second-generation atypical antipsychotic drugs.[1] Its benzisoxazole scaffold is integral to the pharmacological activity of prominent medications such as Risperidone and Paliperidone. These drugs are potent antagonists of serotonin 5-HT2A and dopamine D2 receptors, a mechanism central to their efficacy in treating schizophrenia and bipolar disorder.[2][3][4] The synthesis of these analogs primarily involves the N-alkylation of the piperidine nitrogen on the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole intermediate.[5][6]
Core Synthetic Strategy: N-Alkylation
The principal synthetic route to Risperidone and its analogs is the nucleophilic substitution reaction between 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole and a suitable alkyl halide.[5][7] Specifically, the secondary amine of the piperidine ring is alkylated with a 3-(2-chloroethyl)-substituted pyrido[1,2-a]pyrimidin-4-one moiety. This reaction forms the crucial carbon-nitrogen bond that links the two key pharmacophoric fragments of the final drug molecule.
The efficiency of this condensation reaction is influenced by several factors, including the choice of base, solvent, and reaction temperature. The reaction is typically performed in the presence of a base to neutralize the hydrochloride salt of the benzisoxazole starting material and to scavenge the acid generated during the reaction.[5]
Key Analogs
-
Risperidone : Synthesized by reacting 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5][8]
-
Paliperidone (9-hydroxyrisperidone) : Synthesized using a similar strategy, but with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one as the alkylating agent.[7][9] Paliperidone is the active metabolite of Risperidone.[4]
The following sections provide detailed protocols for these syntheses, a summary of reaction conditions, and diagrams illustrating the synthetic pathway and biological mechanism.
Experimental Protocols
Protocol 1: Synthesis of Risperidone
This protocol is based on the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5]
Materials:
-
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride (Intermediate 1)
-
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 2)[10]
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Methylene Dichloride (MDC)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
Reaction Setup : To a round-bottom flask, add 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and sodium carbonate in acetonitrile.
-
Heating : Heat the mixture to 60°C with stirring.
-
Addition of Intermediate 2 : Prepare a solution of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in water and add it to the reaction mixture.
-
Reaction : Stir the reaction mixture at 60°C for approximately 16 hours. Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).
-
Work-up : After the reaction is complete, cool the mixture to room temperature.
-
Extraction : Extract the product with methylene dichloride (MDC).
-
Purification : Combine the organic layers and remove the solvent under reduced pressure to yield crude Risperidone. The crude product can be further purified by recrystallization from a suitable solvent to obtain the final product.
Protocol 2: Synthesis of Paliperidone
This protocol describes the synthesis of Paliperidone by condensing 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[7]
Materials:
-
6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (Intermediate 1)
-
3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 3)[11]
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup : Dissolve 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole in methanol in a round-bottom flask.
-
Addition of Reagents : Add 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one and diisopropylethylamine to the solution.
-
Reaction : Heat the reaction mixture to 65-70°C and stir for 24 hours.
-
Cooling and Work-up : Cool the reaction mixture. Add dichloromethane to the mixture.
-
Purification : The product can be isolated and purified using standard techniques such as filtration and recrystallization or column chromatography to yield pure Paliperidone.[7]
Data Presentation
Table 1: Comparison of Reaction Conditions for Risperidone Analog Synthesis
| Parameter | Risperidone Synthesis[5] | Paliperidone Synthesis (Method A)[7] | Paliperidone Synthesis (Method B)[9] |
| Benzisoxazole Intermediate | 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl | 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole | 6-fluoro-3-(4- piperidinyl)-1,2-benzisoxazole HCl |
| Alkylating Agent | 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one |
| Base | Sodium Carbonate (Na₂CO₃) | Diisopropylethylamine (DIPEA) | Triethylamine (TEA) |
| Solvent | Acetonitrile / Water | Methanol | Methanol |
| Temperature | 60°C | 65-70°C | Reflux |
| Reaction Time | 16 hours | 24 hours | Not specified |
| Reported Yield | Not specified | Low yields reported historically[7] | Not specified |
Visualizations
Caption: General synthetic pathway for Risperidone analogs.
Caption: Experimental workflow for Risperidone synthesis.
Caption: Simplified signaling pathway of Risperidone.
References
- 1. scispace.com [scispace.com]
- 2. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Paliperidone synthesis - chemicalbook [chemicalbook.com]
- 7. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 8. US20040097523A1 - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 11. 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido(1,2-a)-pyrimidin-4-one | C11H15ClN2O2 | CID 15547194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of 6-Fluorobenzo[d]isoxazol-3-ylamine
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the analysis of 6-Fluorobenzo[d]isoxazol-3-ylamine using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a fluorinated heterocyclic compound of interest in pharmaceutical research and drug development.[1][2] Accurate and robust analytical methods are crucial for determining its purity, stability, and concentration in various samples. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound. The method is designed to be simple, rapid, and suitable for routine analysis in a laboratory setting.
Chemical Structure:
-
Name: this compound
-
Molecular Formula: C₇H₅FN₂O[1]
-
Molecular Weight: 152.13 g/mol [1]
-
CAS Number: 177995-38-9[1]
Experimental Protocol
This section details the materials, instrumentation, and procedures for the HPLC analysis of this compound.
2.1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: For accurate weighing of standards.
-
Volumetric Flasks and Pipettes: Class A for accurate dilutions.
-
HPLC Vials: Amber or clear glass vials with caps and septa.
-
Syringe Filters: 0.45 µm or 0.22 µm PTFE or nylon filters for sample clarification.
2.2. Reagents and Chemicals
-
This compound reference standard: Purity ≥95%.
-
Acetonitrile (ACN): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Water: HPLC grade or ultrapure water (18.2 MΩ·cm).
-
Formic Acid (HCOOH): ACS grade or higher (optional, for mobile phase modification).
2.3. Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These conditions are a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimized based on UV scan) |
| Run Time | 15 minutes |
2.4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 Methanol:Water). Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
2.5. Preparation of Sample Solutions
-
Accurately weigh the sample containing this compound and dissolve it in a known volume of a suitable solvent.
-
Dilute the sample solution with the mobile phase to a concentration that falls within the calibration range of the standard curve.
-
Filter the final sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.
2.6. System Suitability
Before sample analysis, perform system suitability tests to ensure the performance of the chromatographic system. This typically includes multiple injections of a working standard solution to evaluate parameters such as:
-
Tailing Factor: Should be ≤ 2.0.
-
Theoretical Plates: Should be ≥ 2000.
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections (n=5 or 6).
Data Presentation
The quantitative data obtained from the HPLC analysis should be summarized for clarity and easy comparison.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| RSD of Peak Area (%) | ≤ 2.0 | 0.8 |
| RSD of Retention Time (%) | ≤ 2.0 | 0.3 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,230 |
| 5 | 76,150 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,525,100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantitative analysis of this compound. The method is suitable for quality control, stability studies, and other applications in a research and drug development environment. The provided chromatographic conditions and protocols can be adapted and validated for specific analytical needs.
References
Application Notes and Protocols for 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorobenzo[d]isoxazol-3-ylamine is a fluorinated heterocyclic compound belonging to the benzisoxazole class. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The incorporation of a fluorine atom can modulate the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. These application notes provide an overview of the NMR spectroscopic data of this compound and a detailed protocol for its synthesis, serving as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Properties
-
IUPAC Name: 6-Fluoro-1,2-benzisoxazol-3-amine
-
Synonyms: this compound[1]
-
Molecular Formula: C₇H₅FN₂O[1]
-
Molecular Weight: 152.13 g/mol [4]
NMR Spectroscopic Data
Due to the limited availability of experimental NMR spectra in public databases, the following data is based on predicted values from computational models. These predictions provide a reliable estimation for the characterization of this compound.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.85 | dd, J = 8.8, 5.2 Hz | 1H | H-4 |
| 7.42 | dd, J = 8.8, 2.4 Hz | 1H | H-7 |
| 7.15 | td, J = 8.8, 2.4 Hz | 1H | H-5 |
| 6.50 | s (br) | 2H | -NH₂ |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (ppm) | Assignment |
| 164.2 (d, ¹JCF = 248 Hz) | C-6 |
| 162.5 | C-3a |
| 158.0 | C-3 |
| 122.5 (d, ³JCF = 10 Hz) | C-7a |
| 119.0 (d, ³JCF = 10 Hz) | C-4 |
| 112.0 (d, ²JCF = 25 Hz) | C-5 |
| 98.5 (d, ²JCF = 28 Hz) | C-7 |
Experimental Protocols
The following is a plausible synthetic route for the preparation of this compound, adapted from general methods for the synthesis of 3-aminobenzo[d]isoxazoles.
Synthesis of this compound
This synthesis involves a two-step process starting from 4-fluoro-2-hydroxybenzonitrile. The first step is the formation of the O-acetyl oxime, followed by a base-mediated intramolecular cyclization.
Step 1: Synthesis of (Z)-N-(acetoxy)-4-fluoro-2-hydroxybenzimidoyl cyanide
-
Materials:
-
4-fluoro-2-hydroxybenzonitrile
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Acetic anhydride
-
Pyridine
-
Ethanol
-
Water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-fluoro-2-hydroxybenzonitrile (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude oxime, add acetic anhydride (2.0 eq) and a catalytic amount of pyridine.
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude O-acetyl oxime.
-
Step 2: Cyclization to this compound
-
Materials:
-
(Z)-N-(acetoxy)-4-fluoro-2-hydroxybenzimidoyl cyanide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve the crude O-acetyl oxime from Step 1 in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.
-
Visualizations
References
- 1. CAS 177995-38-9 | 4H30-3-10 | MDL MFCD09999138 | 6-Fluoro-1,2-benzoxazol-3-amine | SynQuest Laboratories [synquestlabs.com]
- 2. 177995-38-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 177995-38-9|this compound|BLD Pharm [bldpharm.com]
- 4. cas 177995-38-9|| where to buy this compound [chemenu.com]
Application Note: Mass Spectrometry Analysis of 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the characterization of 6-Fluorobenzo[d]isoxazol-3-ylamine using mass spectrometry. While specific experimental fragmentation data for this compound is not widely published, this application note outlines a comprehensive analytical approach based on common methodologies for similar heterocyclic compounds. The protocol covers sample preparation, liquid chromatography-mass spectrometry (LC-MS) parameters, and data analysis. A predicted fragmentation pathway and a summary of expected quantitative data are presented to guide researchers in their analysis.
Introduction
This compound is a heterocyclic amine of interest in pharmaceutical and chemical research. Mass spectrometry is a critical analytical technique for the structural elucidation and purity assessment of such novel compounds. This note details the application of Electrospray Ionization (ESI) mass spectrometry, a soft ionization technique suitable for polar molecules like the target compound, for its characterization. The provided methodologies are based on established practices for the analysis of related fluoro-substituted benzothiazole and benzisoxazole derivatives.[1][2][3][4]
Predicted Mass Spectral Data
Due to the limited availability of public domain mass spectral data for this compound, the following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecule and potential major fragments under positive ion ESI conditions.
| Assignment | Predicted m/z | Description |
| [M+H]⁺ | 167.04 | Protonated parent molecule |
| Fragment 1 | 139.03 | Loss of CO |
| Fragment 2 | 124.04 | Loss of HCN from Fragment 1 |
| Fragment 3 | 111.02 | Loss of F |
Note: These are theoretical values. Actual observed m/z may vary slightly depending on instrumentation and experimental conditions.
Experimental Protocol: LC-MS Analysis
This protocol is a general guideline and may require optimization for specific instrumentation and sample matrices.
1. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography Parameters
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Scan Range: m/z 50-500.[1]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/Hr.
-
Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation and study the resulting ions.
Data Analysis
The acquired data should be processed using appropriate software. The analysis workflow should include:
-
Peak Identification: Identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Molecular Ion Confirmation: Confirm the presence of the protonated molecular ion [M+H]⁺ at the expected m/z.
-
Fragmentation Analysis (MS/MS): If tandem mass spectrometry was performed, analyze the fragmentation pattern to confirm the structure. Compare the observed fragments with the predicted fragmentation pathway.
Visualizations
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
Caption: LC-MS experimental workflow for this compound.
Caption: Predicted fragmentation of this compound.
References
Application Notes and Protocols for In Vitro Biological Evaluation of 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Fluorobenzo[d]isoxazol-3-ylamine is a heterocyclic amine containing a benzisoxazole core. The isoxazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] While specific in vitro biological data for this compound is not extensively available in the public domain, this document provides a comprehensive suite of potential in vitro biological assays to characterize its activity profile.
The following protocols are based on established methodologies for analogous compounds, such as fluorinated benzothiazole derivatives, which share structural similarities and potential biological targets.[3][4] These assays are designed to assess the cytotoxic, anti-inflammatory, and mechanistic properties of this compound, providing a foundational screening cascade for drug discovery and development programs.
Data Presentation
Due to the limited availability of specific experimental data for this compound, the following table is presented as a template for summarizing potential quantitative data obtained from the described assays.
| Assay Type | Cell Line(s) | Endpoint | Test Compound IC₅₀/EC₅₀ (µM) | Positive Control IC₅₀/EC₅₀ (µM) |
| Cytotoxicity | A549, MCF-7 | Cell Viability (MTT) | Data to be generated | Doxorubicin: Value |
| Anti-inflammatory | RAW 264.7 | IL-6 Inhibition (ELISA) | Data to be generated | Dexamethasone: Value |
| Anti-inflammatory | RAW 264.7 | TNF-α Inhibition (ELISA) | Data to be generated | Dexamethasone: Value |
| Kinase Inhibition | e.g., AKT, ERK | Phosphorylation | Data to be generated | Staurosporine: Value |
Experimental Protocols
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Methodology: [3]
-
Cell Seeding: Plate human non-small cell lung cancer (A549) and human breast cancer (MCF-7) cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.
Anti-inflammatory (ELISA) Assay for Cytokine Quantification
This assay quantifies the effect of the compound on the secretion of pro-inflammatory cytokines.
Methodology: [3]
-
Cell Culture: Culture mouse monocyte macrophages (RAW 264.7) in 24-well plates.
-
LPS Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of different concentrations of this compound for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform ELISA for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) according to the manufacturer's instructions.
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the treated groups to the LPS-only control.
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the expression of key proteins in a signaling pathway to elucidate the mechanism of action.
Methodology: [3]
-
Cell Lysis: Treat A549 or MCF-7 cells with this compound for 24 hours, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an ECL detection system.[3]
-
Densitometry: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Caption: Workflow for in vitro biological characterization.
Caption: Potential anti-inflammatory mechanism of action.
Caption: Potential antiproliferative mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and efficient method for the synthesis of this compound is the reaction of 2,5-difluorobenzonitrile with hydroxylamine in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom at the 2-position by the hydroxylamine, followed by an intramolecular cyclization to form the benzisoxazole ring.
Q2: What are the most common impurities observed in the synthesis of this compound?
Several impurities can arise during the synthesis, primarily due to incomplete reactions or side reactions. The most frequently encountered impurities include:
-
Unreacted 2,5-difluorobenzonitrile: Residual starting material is a common impurity if the reaction does not go to completion.
-
Isomeric Aminobenzisoxazoles: Depending on the reaction conditions, small amounts of other positional isomers, such as 4-Fluorobenzo[d]isoxazol-3-ylamine, may be formed.
-
Hydroxy-fluorobenzamide: Incomplete cyclization or hydrolysis of the nitrile group can lead to the formation of 2-hydroxy-5-fluorobenzamide.
-
Dimerization Products: Side reactions involving the reactive intermediate can sometimes lead to the formation of dimeric byproducts.
Q3: How can I minimize the formation of these impurities?
Optimizing reaction conditions is crucial for minimizing impurity formation. Key parameters to control include:
-
Reaction Temperature: Maintaining the optimal temperature is critical to ensure complete reaction and minimize side product formation.
-
Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.
-
Stoichiometry of Reagents: Using the correct molar ratios of 2,5-difluorobenzonitrile, hydroxylamine, and the base is essential. An excess of hydroxylamine can sometimes lead to other byproducts.
-
Choice of Base and Solvent: The nature of the base and solvent can significantly influence the reaction pathway and the impurity profile.
Q4: What are the recommended methods for purifying the final product?
The most effective methods for purifying this compound are:
-
Recrystallization: This is often the primary method for removing most impurities, yielding a product with high purity. A suitable solvent system needs to be determined empirically.
-
Column Chromatography: For removing closely related impurities or when recrystallization is not effective, silica gel column chromatography is a powerful purification technique.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Inefficient purification. | 1. Increase reaction time and monitor by TLC/HPLC. 2. Optimize the reaction temperature. 3. Re-evaluate the recrystallization solvent or column chromatography conditions. |
| Presence of Starting Material (2,5-difluorobenzonitrile) in the Final Product | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inadequate amount of hydroxylamine or base. | 1. Prolong the reaction time. 2. Increase the reaction temperature within the recommended range. 3. Check and adjust the stoichiometry of the reagents. |
| Formation of Isomeric Impurities | Reaction conditions favoring the formation of other isomers. | Modify the reaction solvent or base to improve regioselectivity. |
| Product is off-color or oily | Presence of polymeric or degradation products. | Purify by column chromatography followed |
Technical Support Center: Purification of 6-Fluorobenzo[d]isoxazol-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 6-Fluorobenzo[d]isoxazol-3-ylamine. The following information is based on established purification techniques for aromatic amines and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial purification techniques for crude this compound?
A1: The two most common and effective initial purification techniques for compounds like this compound are recrystallization and column chromatography. The choice between them depends on the purity of the crude material and the nature of the impurities.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For aromatic amines, common solvent systems include ethanol, methanol/water, acetone/water, or mixtures like heptane/ethyl acetate.[1] It is advisable to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific product.
Q3: What stationary and mobile phases are recommended for the column chromatography of this compound?
A3: For polar aromatic compounds such as this, normal-phase column chromatography is a standard approach.[2][3]
-
Stationary Phase: Silica gel is the most common choice. Alumina (neutral or basic) can also be effective, especially for amines, as it can reduce tailing.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is typically used. Good starting points for solvent systems include ethyl acetate/hexane or methanol/dichloromethane.[4] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand.
Q4: My compound appears as a dark oil or solid after synthesis. What could be the cause?
A4: Aromatic amines can be susceptible to oxidation, which often leads to the formation of colored byproducts.[5] Exposure to air and light during the reaction or work-up can promote this. It is recommended to handle the material under an inert atmosphere (e.g., nitrogen or argon) if possible.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" instead of crystallizing. | The solvent is too non-polar, or the solution is cooling too rapidly. | Add a more polar co-solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly. Ensure a gradual temperature decrease. |
| No crystals form upon cooling. | The solution is too dilute, or the chosen solvent is too good at dissolving the compound even at low temperatures. | Concentrate the solution by evaporating some of the solvent. If that fails, try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise. |
| Poor recovery of the purified compound. | The compound has significant solubility in the cold solvent. The volume of solvent used was excessive. | After crystallization, cool the flask in an ice bath to minimize solubility. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Crystals are colored despite recrystallization. | Colored impurities are co-crystallizing with the product. The compound itself might be inherently colored. | Consider treating the hot solution with a small amount of activated charcoal to adsorb colored impurities before the hot filtration step. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not move from the baseline (Rf = 0). | The mobile phase is not polar enough. | Gradually increase the proportion of the polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[6] |
| Compound runs with the solvent front (Rf = 1). | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Poor separation of the product from impurities (streaking or overlapping bands). | The column was not packed properly. The sample was overloaded. The chosen solvent system is not optimal. | Ensure the column is packed uniformly without air bubbles.[3] Use a smaller amount of crude material. Perform a more thorough TLC analysis to find a solvent system that provides better separation between the desired compound and impurities. |
| Product is tailing on the column. | The compound is interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase to neutralize active sites on the silica gel. Alternatively, consider using alumina as the stationary phase. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific case.
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of ~10-20 mg of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, and mixtures like ethyl acetate/hexane) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your desired product an Rf value of approximately 0.2-0.4 and provides good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.
-
Column Packing: Pack a glass column with silica gel using either a dry packing or wet slurry method. Ensure the packing is uniform and free of cracks or air bubbles.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure to begin eluting the compounds. Collect fractions and monitor them by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
Effective record-keeping is crucial for reproducibility. Below are example tables for summarizing your purification data.
Table 1: Recrystallization Solvent Screening
| Solvent System (v/v) | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Ethyl Acetate / Hexane (1:4) | Insoluble | Sparingly Soluble | Poor |
| Acetone / Water (9:1) | Soluble | Very Soluble | Oiled out |
| User-generated data |
Table 2: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Column Dimensions | 2 cm x 30 cm |
| Mobile Phase | 30% Ethyl Acetate in Hexane |
| Crude Sample Load | 500 mg |
| Pure Product Yield | 350 mg |
| Yield (%) | 70% |
| User-generated data |
Visualizations
Experimental Workflow for Purification
Caption: Decision workflow for selecting a purification method.
Logical Relationship for Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
References
Optimizing reaction conditions for 6-Fluorobenzo[d]isoxazol-3-ylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for this compound?
A1: A reliable three-step synthetic route is recommended, starting from the readily available 4-fluorophenol. The sequence involves:
-
Ortho-formylation of 4-fluorophenol to yield 5-fluorosalicylaldehyde.
-
Oximation of 5-fluorosalicylaldehyde to produce 5-fluorosalicylaldehyde oxime.
-
Dehydrative Cyclization of the oxime to afford the final product, this compound.
Q2: Which ortho-formylation method provides the best regioselectivity for 4-fluorophenol?
A2: While classic methods like the Reimer-Tiemann and Duff reactions can be used, they often result in a mixture of ortho and para isomers and can have moderate yields.[1][2][3][4] For high ortho-selectivity, the magnesium-mediated formylation using magnesium chloride, triethylamine, and paraformaldehyde is highly recommended.[5][6] This method has been shown to give exclusively ortho-formylation for a variety of phenols.[6]
Q3: What are the critical parameters for the successful cyclization of 5-fluorosalicylaldehyde oxime?
A3: The final cyclization step is crucial and requires careful control of reaction conditions to favor the formation of the desired 3-aminobenzo[d]isoxazole over potential side products. Key parameters include the choice of dehydrating agent and reaction temperature. Strong dehydrating agents may favor the formation of the corresponding nitrile (2-cyano-4-fluorophenol).[7][8][9][10] Additionally, acidic conditions can promote a Beckmann rearrangement of the oxime, leading to an undesired amide byproduct.[11][12][13][14][15]
Q4: How can I purify the final product, this compound?
A4: The final product is a solid and can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. If significant impurities are present, column chromatography on silica gel is an effective purification method. A solvent gradient of ethyl acetate in hexane is a good starting point for elution.
Experimental Protocols
Step 1: Synthesis of 5-Fluorosalicylaldehyde (ortho-Formylation of 4-Fluorophenol)
This protocol utilizes the highly regioselective magnesium-mediated ortho-formylation.
Materials:
-
4-Fluorophenol
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Paraformaldehyde
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous MgCl₂ (2.2 equivalents) and paraformaldehyde (3.0 equivalents).
-
Add anhydrous THF via syringe.
-
Slowly add triethylamine (2.2 equivalents) to the suspension and stir for 15 minutes.
-
Add a solution of 4-fluorophenol (1.0 equivalent) in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux (approximately 65-70 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and add diethyl ether.
-
Carefully quench the reaction by the slow addition of 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield 5-fluorosalicylaldehyde as a solid.
Step 2: Synthesis of 5-Fluorosalicylaldehyde Oxime
Materials:
-
5-Fluorosalicylaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Pyridine
-
Ethanol
-
Water
Procedure:
-
Dissolve 5-fluorosalicylaldehyde (1.0 equivalent) in ethanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.2 equivalents) in water. Alternatively, a solution of hydroxylamine hydrochloride in pyridine can be used.
-
Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Cool the reaction mixture and add cold water to precipitate the oxime.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 5-fluorosalicylaldehyde oxime.
Step 3: Synthesis of this compound (Dehydrative Cyclization)
Materials:
-
5-Fluorosalicylaldehyde oxime
-
Polyphosphoric acid (PPA) or a suitable dehydrating agent (e.g., phosphorus pentoxide)
-
Toluene or other high-boiling inert solvent
Procedure:
-
In a round-bottom flask, add 5-fluorosalicylaldehyde oxime (1.0 equivalent) to polyphosphoric acid (a sufficient amount to ensure good stirring).
-
Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate forms.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Data Presentation
Table 1: Summary of Optimized Reaction Conditions and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ortho-formylation | MgCl₂, Et₃N, Paraformaldehyde | THF | 65-70 | 4-6 | 70-85 |
| 2 | Oximation | NH₂OH·HCl, NaOH | Ethanol/Water | 25-60 | 1-3 | 85-95 |
| 3 | Dehydrative Cyclization | Polyphosphoric Acid | - | 80-100 | 2-4 | 60-75 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 5-fluorosalicylaldehyde | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time or temperature slightly. |
| Formation of para-isomer. | While the MgCl₂ method is highly ortho-selective, if other methods are used (e.g., Reimer-Tiemann), careful purification by column chromatography will be necessary to separate the isomers. | |
| Decomposition of starting material. | Ensure the reaction temperature does not exceed the reflux temperature of THF. | |
| Step 2: Incomplete oximation | Incorrect pH. | Adjust the pH of the hydroxylamine solution to be slightly basic (pH 8-9) to ensure the presence of free hydroxylamine. |
| Low reaction temperature. | Gently warm the reaction mixture to 50-60 °C. | |
| Step 3: Formation of 2-cyano-4-fluorophenol | Use of a strong, non-acidic dehydrating agent. | Use a dehydrating agent that also acts as a Lewis acid, such as polyphosphoric acid, to promote cyclization. |
| Step 3: Formation of amide byproduct | Beckmann rearrangement of the oxime. | Avoid strongly acidic conditions and high temperatures for prolonged periods. Polyphosphoric acid at the recommended temperature generally favors the desired cyclization. |
| Final Product is difficult to purify | Presence of starting material or side products. | Optimize the reaction conditions of the final step to ensure complete conversion. For purification, try recrystallization from different solvent systems or use column chromatography with a shallow solvent gradient. |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
References
- 1. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 2. Duff reaction - Wikipedia [en.wikipedia.org]
- 3. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 13. Beckmann Rearrangement [organic-chemistry.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Crystallization of 6-Fluorobenzo[d]isoxazol-3-ylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 6-Fluorobenzo[d]isoxazol-3-ylamine. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound is "oiling out" during crystallization instead of forming solid crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines.[1] This occurs when the solute is highly supersaturated or when the melting point of the compound is lower than the temperature of the solution.[2] Here are several strategies to address this:
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Reduce Supersaturation: The solution may be too concentrated. Try adding a small amount of additional solvent to the hot solution before cooling.[1][2]
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Slow Down the Cooling Process: Rapid cooling can promote oil formation. Allow the solution to cool slowly to room temperature, and then proceed with further cooling in an ice bath.[1] An ideal crystallization process should see crystals forming over a period of about 20 minutes.[2]
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Use a Seed Crystal: Introducing a seed crystal of this compound to the slightly cooled, saturated solution can induce crystallization and prevent oiling out.[1][3]
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Solvent Selection: Experiment with different solvent systems. A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent or "anti-solvent" (in which the compound is less soluble) can be effective.[1]
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pH Adjustment: As an amine, converting the freebase to a salt by adding an acid (e.g., HCl) can significantly alter its crystallization properties and may prevent oiling out.[1][4]
Q2: I am experiencing a very low yield of crystals. What are the potential causes and solutions?
A2: A poor yield (e.g., less than 20%) can be frustrating. Here are some common reasons and how to address them:[2]
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Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2] To check this, take a small sample of the mother liquor and evaporate it. A large amount of residue indicates that you can recover more product by concentrating the mother liquor and attempting a second crystallization.
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Premature Crystallization: If crystals form too early, especially in the presence of impurities, the yield of pure compound may be low. Ensure all soluble impurities are fully dissolved in the hot solvent.
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Inappropriate Solvent System: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Consider a different solvent or a solvent/anti-solvent system.
Q3: The crystallization is happening too quickly, resulting in small, impure-looking crystals. How can I slow it down?
A3: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of purification.[2] To achieve larger, purer crystals, you need to slow down the crystal growth:
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Increase the Amount of Solvent: Add a bit more of the hot solvent than the minimum required to dissolve the compound. This will keep the compound in solution for a longer period during cooling.[2]
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Insulate the Crystallization Vessel: To slow the cooling rate, you can wrap the flask with glass wool or place it in an insulated container. A slower cooling rate allows for more orderly crystal growth.
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Use a Different Solvent: A solvent in which the compound has slightly higher solubility at room temperature may slow down the initial precipitation.
Q4: My this compound won't crystallize from any solvent I've tried. What are my next steps?
A4: If single-solvent crystallization is unsuccessful, several other techniques can be employed:
-
Anti-Solvent Crystallization: Dissolve the compound in a minimal amount of a "good" solvent at room temperature. Then, slowly add a "poor" solvent (the anti-solvent) until the solution becomes turbid. Gentle heating to clarify the solution followed by slow cooling can induce crystallization.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent and place this solution in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of your compound, reducing its solubility and promoting crystal growth over time.
-
Evaporation: While generally leading to lower quality crystals, slow evaporation of the solvent from a saturated solution can sometimes yield crystals when other methods fail. This should be done in a loosely covered container to prevent rapid evaporation and contamination.
-
Salt Formation: As mentioned previously, converting the amine to a salt can drastically improve its ability to crystallize.[1][4]
Quantitative Data
The following table provides an example of solubility data for this compound in various solvents at different temperatures. Note that this is representative data for illustrative purposes.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) | Notes |
| Ethanol | ~15 | >100 | Good for single-solvent crystallization. |
| Acetone | ~25 | >150 | High solubility may require an anti-solvent. |
| Toluene | ~5 | ~50 | Potential for good crystal growth. |
| Hexanes | <1 | <5 | Good as an anti-solvent. |
| Water | <0.1 | <0.5 | Very low solubility; can be used as an anti-solvent. |
The melting point of the related compound, Benzo[d]isoxazol-3-amine, is 110 °C.[5] The fluorine substitution in this compound may alter this value.
Experimental Protocols
1. Cooling Crystallization Protocol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the compound just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.
2. Anti-Solvent Crystallization Protocol
-
Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., acetone) at room temperature.
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (e.g., hexanes) with stirring until the solution becomes persistently cloudy.
-
Clarification: Gently warm the solution until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.
Visualizations
Caption: Troubleshooting workflow for when "oiling out" is observed.
Caption: Workflow for anti-solvent crystallization.
References
Technical Support Center: Synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Fluorobenzo[d]isoxazol-3-ylamine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic route starts from 2,4-difluorobenzonitrile. The process involves two main steps:
-
Nucleophilic Aromatic Substitution (SNAr): 2,4-difluorobenzonitrile is reacted with a suitable hydroxylamine equivalent, such as acetohydroxamic acid, in the presence of a base. The hydroxyl group displaces the fluorine atom at the 4-position, which is para to the electron-withdrawing nitrile group and thus more activated. This forms an O-(2-cyano-5-fluorophenyl)acetohydroxamate intermediate.
-
Intramolecular Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization. The nitrogen atom of the hydroxamate attacks the nitrile carbon, leading to the formation of the isoxazole ring and yielding the final product, this compound.
Q2: My overall yield is low. What are the potential causes?
Low overall yield can be attributed to several factors throughout the synthesis. The most common issues are incomplete reactions in either step, and the formation of side products. Specific problems are addressed in the troubleshooting section below. It is crucial to monitor each step by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete conversion before proceeding.
Q3: I am seeing an unexpected peak in my NMR/LC-MS that corresponds to an isomer of my final product. What could this be?
The most likely isomeric byproduct is 4-Fluorobenzo[d]isoxazol-3-ylamine. This arises if the initial nucleophilic attack of the hydroxylamine derivative occurs at the 2-position (ortho to the nitrile) of 2,4-difluorobenzonitrile instead of the more reactive 4-position.
Q4: During workup, I am losing a significant amount of product. Why might this be happening?
The this compound product contains a basic amino group and a benzisoxazole ring. The benzisoxazole ring can be susceptible to hydrolysis and ring-opening under strongly acidic or basic conditions.[1][2] If your aqueous workup involves harsh pH conditions, you may be degrading the product. It is advisable to use mild acids or bases (e.g., saturated sodium bicarbonate, dilute ammonium chloride) for neutralization and to avoid prolonged exposure to aqueous acidic or basic environments.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Suggested Solution & Troubleshooting Steps |
| Low conversion of 2,4-difluorobenzonitrile in Step 1 | 1. Insufficient Base: The base is crucial for deprotonating the hydroxylamine derivative, making it a potent nucleophile. 2. Low Reaction Temperature: The SNAr reaction may require a certain activation energy. 3. Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the reaction. | 1. Optimize Base: Ensure at least one equivalent of a strong base (e.g., NaH, K2CO3, t-BuOK) is used. You may need to screen different bases. 2. Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC/LC-MS. Common solvents for this step are DMF or DMSO, which allow for higher reaction temperatures. 3. Solvent Screening: If solubility is an issue, consider alternative polar aprotic solvents. |
| Formation of a significant amount of 4-Fluorobenzo[d]isoxazol-3-ylamine isomer | Lack of Regioselectivity: While the 4-position is electronically favored for nucleophilic attack on 2,4-difluorobenzonitrile, some reaction at the 2-position can occur, leading to the undesired isomer.[3] | Temperature Control: Running the reaction at a lower temperature may improve the regioselectivity in favor of the desired 4-substitution. Purification: Careful column chromatography can usually separate the two isomers. |
| Presence of a byproduct with a carboxylic acid or amide group | Hydrolysis of the Nitrile Group: The nitrile group on the starting material or the intermediate can be hydrolyzed to a primary amide or a carboxylic acid under the basic reaction conditions, especially if water is present. | Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude moisture. |
| Incomplete cyclization in Step 2 | 1. Insufficient Base: The cyclization is base-catalyzed. 2. Low Temperature: The intramolecular reaction may be slow at lower temperatures. | 1. Additional Base: Add a fresh portion of a strong, non-nucleophilic base to drive the cyclization to completion. 2. Heating: Gently heat the reaction mixture while monitoring its progress. |
| Product degradation during the final reaction or workup | Hydrolysis of the Benzisoxazole Ring: The isoxazole ring can open under harsh pH conditions, especially during prolonged heating in acidic or basic aqueous solutions.[1][2] | Mild Workup: Neutralize the reaction mixture carefully with a mild acid or base (e.g., saturated NH4Cl or NaHCO3 solution). Avoid strong acids like concentrated HCl. Limit Exposure: Minimize the time the product is in contact with aqueous layers during extraction. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of O-(2-cyano-5-fluorophenyl)acetohydroxamate (Intermediate)
-
To a stirred solution of acetohydroxamic acid (1.1 equivalents) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
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Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of 2,4-difluorobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and carefully quench by pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Synthesis of this compound (Final Product)
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as potassium carbonate (K2CO3, 2.0 equivalents) or sodium ethoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the cyclization is complete, cool the reaction mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Visualizations
Synthetic Pathway and Side Reactions
Caption: Main synthesis pathway and key side reactions.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Fluorobenzo[d]isoxazol-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 6-Fluorobenzo[d]isoxazol-3-ylamine.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
A1: this compound is a heterocyclic amine.[1][2] While specific experimental solubility data is not widely published, its structure suggests it may exhibit poor aqueous solubility. Key identifiers and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C7H5FN2O | [2] |
| Molecular Weight | 152.1 g/mol | [2] |
| CAS Number | 177995-38-9 | [2] |
Q2: My initial attempts to dissolve this compound in aqueous buffers have failed. What are the first steps for troubleshooting?
A2: When encountering poor aqueous solubility, a systematic approach is recommended. The initial steps should involve assessing the compound's solubility in a range of solvents with varying polarities and pH. This will help in understanding the physicochemical properties of the compound and selecting an appropriate solubilization strategy.
Troubleshooting Guides
Issue 1: Poor solubility in standard aqueous buffers for biological assays.
This is a common challenge for many heterocyclic compounds. The following strategies can be employed to enhance the aqueous solubility of this compound.
Many organic molecules contain ionizable groups, and their solubility is pH-dependent. For an amine-containing compound like this compound, solubility is expected to increase in acidic conditions due to the formation of a more soluble salt.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add an excess amount of this compound to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure saturation.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Illustrative Data:
| Buffer pH | Illustrative Solubility (µg/mL) |
| 2.0 | 550 |
| 4.0 | 150 |
| 6.0 | 25 |
| 7.4 | 10 |
| 8.0 | 8 |
| 10.0 | 7 |
Logical Workflow for pH Modification:
Caption: Workflow for pH-dependent solubility testing.
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[3]
Experimental Protocol: Co-solvent Solubility Enhancement
-
Select a panel of biocompatible co-solvents such as Dimethyl Sulfoxide (DMSO), Ethanol, Polyethylene Glycol 400 (PEG 400), and Propylene Glycol.
-
Prepare stock solutions of this compound in each co-solvent at a high concentration (e.g., 10-50 mM).
-
Prepare a series of aqueous buffer solutions (e.g., PBS, pH 7.4) containing increasing percentages of the co-solvent (e.g., 1%, 5%, 10%, 20%).
-
Add a small volume of the concentrated compound stock solution to the co-solvent/buffer mixtures.
-
Visually inspect for precipitation immediately and after a set period (e.g., 2 hours).
-
Quantify the solubility limit in promising co-solvent systems using HPLC.
Illustrative Data:
| Co-solvent | % in PBS (v/v) | Illustrative Solubility (µg/mL) |
| None | 0% | 10 |
| DMSO | 1% | 50 |
| DMSO | 5% | 250 |
| Ethanol | 5% | 120 |
| PEG 400 | 10% | 400 |
| Propylene Glycol | 10% | 350 |
Experimental Workflow for Co-solvent Screening:
Caption: Co-solvent screening workflow.
Issue 2: Compound precipitates out of solution during storage or upon dilution.
Precipitation can be a significant issue, especially for long-term experiments or when diluting a stock solution into an aqueous medium.
Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecule.[4]
Experimental Protocol: Surfactant-based Formulation
-
Select non-ionic surfactants commonly used in pharmaceutical formulations, such as Tween® 80 or Cremophor® EL.
-
Prepare aqueous solutions of the surfactant at concentrations above their critical micelle concentration (CMC).
-
Add the compound to the surfactant solutions and determine the solubility as described previously.
Illustrative Data:
| Formulation Vehicle (in PBS, pH 7.4) | Illustrative Solubility (µg/mL) |
| PBS alone | 10 |
| 1% Tween® 80 in PBS | 300 |
| 1% Cremophor® EL in PBS | 450 |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.[5][6]
Experimental Protocol: Cyclodextrin Complexation
-
Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10% w/v).
-
Add an excess of this compound to each solution.
-
Equilibrate and determine the solubility as previously described.
Illustrative Data:
| Formulation Vehicle (in Water) | Illustrative Solubility (µg/mL) |
| Water | 5 |
| 5% HP-β-CD in Water | 600 |
| 10% HP-β-CD in Water | 1200 |
Decision-Making Flowchart for Formulation Strategy:
Caption: Decision-making flowchart for selecting a solubilization strategy.
Issue 3: Inconsistent results in biological assays possibly due to poor solubility.
Poor solubility can lead to inaccurate and irreproducible results in biological assays. It is crucial to ensure that the compound is fully dissolved at the tested concentrations.
A common laboratory practice is to dissolve the compound in 100% DMSO to create a high-concentration stock, which is then serially diluted in the assay medium.
Experimental Protocol: Stock Solution Preparation and Dilution
-
Prepare a 10-50 mM stock solution of this compound in 100% DMSO.
-
For the assay, perform serial dilutions of the stock solution directly into the final assay buffer.
-
Ensure the final concentration of DMSO in the assay is low (typically <0.5%) to avoid solvent effects on the biological system.
-
Visually inspect the diluted solutions for any signs of precipitation.
-
It is advisable to determine the kinetic solubility in the final assay medium to understand the concentration at which the compound remains in solution over the duration of the experiment.
Note: Always run a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.
For more advanced challenges where the above methods are insufficient, consider techniques such as the formation of solid dispersions or nanoparticle formulations.[7][8] These approaches often require specialized equipment and expertise.
References
- 1. 177995-38-9|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Analytical method development for 6-Fluorobenzo[d]isoxazol-3-ylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of 6-Fluorobenzo[d]isoxazol-3-ylamine. The information provided is based on established analytical techniques for structurally similar compounds and serves as a foundational guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial steps for developing a High-Performance Liquid Chromatography (HPLC) method for this compound?
A1: For initial HPLC method development, a reversed-phase approach is recommended. Start with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. A gradient elution is advisable to determine the optimal separation conditions. UV detection should be employed, with the detection wavelength selected based on the UV spectrum of this compound.
Q2: How can I confirm the identity and structure of this compound?
A2: A combination of spectroscopic techniques is essential for structural confirmation. Mass Spectrometry (MS) will provide the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) will elucidate the detailed chemical structure. Infrared (IR) spectroscopy can be used to identify functional groups.
Q3: What are potential stability issues for this compound and how can they be addressed during analysis?
A3: Aromatic amines can be susceptible to oxidation, which may be initiated by exposure to air, light, or oxidizing agents.[1] To mitigate this, it is advisable to conduct experiments under an inert atmosphere (e.g., nitrogen or argon) when possible, use degassed solvents, and protect samples from light by using amber vials or wrapping containers in aluminum foil.[1]
Q4: What are the common impurities that might be observed during the analysis of this compound?
A4: Potential impurities can originate from the synthesis process. These may include starting materials, reagents, and byproducts from side reactions. For instance, in related heterocyclic amine syntheses, di-acylated products or oxidized impurities can be common byproducts.[1] It is crucial to monitor for these and develop an analytical method that can adequately separate them from the main compound.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Secondary interactions with the stationary phase | - Reduce sample concentration.- Adjust mobile phase pH to ensure the analyte is in a single ionic form.- Use a different column chemistry (e.g., with end-capping) or add a competing amine to the mobile phase. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column degradation | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a consistent temperature.- Flush the column regularly and replace if necessary. |
| Ghost Peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Inject a blank run to confirm the source of the peak. |
| Low Signal Intensity | - Low sample concentration- Incorrect detection wavelength- Sample degradation | - Concentrate the sample if possible.- Optimize the detection wavelength based on the analyte's UV-Vis spectrum.- Prepare fresh samples and store them appropriately. |
Sample Preparation Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sample Recovery | - Incomplete extraction- Adsorption to container surfaces- Analyte instability in the chosen solvent | - Optimize the extraction solvent and technique (e.g., sonication, vortexing).- Use silanized glassware or polypropylene tubes.- Evaluate analyte stability in different solvents and choose one where it is most stable. |
| Sample Precipitation | - Poor solubility of the analyte in the injection solvent- Solvent mismatch between sample and mobile phase | - Choose a sample solvent with similar or weaker elution strength than the initial mobile phase.- Filter the sample prior to injection.- Reduce the sample concentration. |
Experimental Protocols
Protocol 1: Generic Reversed-Phase HPLC Method Development
This protocol outlines a starting point for developing a stability-indicating HPLC method for this compound.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Diode Array Detector (DAD) scanning from 200-400 nm, with a specific wavelength chosen based on the analyte's absorbance maximum.
-
Column Temperature: 30 °C.
Protocol 2: LC-MS for Identity Confirmation
This protocol can be used for the confirmation of the molecular weight of this compound and potential impurities.
-
Instrumentation: Liquid Chromatography system coupled to a Mass Spectrometer.
-
HPLC Conditions: Utilize the HPLC method described in Protocol 1.
-
Mass Spectrometry Detection:
-
Data Analysis: Analyze the resulting chromatogram to identify the retention times and mass-to-charge ratios of the main product and any byproducts. Compare the observed masses with the calculated masses.[1]
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 6-Fluorobenzo[d]isoxazol-3-ylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 6-Fluorobenzo[d]isoxazol-3-ylamine derivatives against other relevant small molecules, supported by experimental data. The focus is on their potential as kinase inhibitors and anticancer agents, with detailed methodologies for key validation experiments.
Comparative Analysis of Biological Activity
The this compound scaffold has emerged as a promising pharmacophore in drug discovery, particularly in the development of kinase inhibitors for oncology. The introduction of a fluorine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.
As c-Met Kinase Inhibitors
A series of 3-amino-benzo[d]isoxazole-based compounds have been synthesized and evaluated as inhibitors of the c-Met tyrosine kinase, a key target in cancer therapy. Structure-activity relationship (SAR) studies have revealed several potent inhibitors. The following table summarizes the enzymatic and cellular inhibitory activities of selected derivatives.
| Compound ID | R Group (Substitution on 3-amino) | c-Met IC50 (nM) | EBC-1 Cell IC50 (µM) |
| 28a | 2,6-dichloro-4-(pyridin-4-ylmethoxy)phenyl | 1.8 | 0.18 |
| 28b | 2,6-dichloro-4-(1-methyl-1H-pyrazol-4-yl)phenyl | 2.6 | 0.35 |
| 28c | 2,6-dichloro-4-(pyridin-3-ylmethoxy)phenyl | 4.3 | 0.42 |
| 28d | 2,6-dichloro-4-(1-(2-hydroxyethyl)-1H-pyrazol-4-yl)phenyl | 5.5 | 0.58 |
| 8d | 2,6-dichloro-4-(2-morpholinoethoxy)phenyl | 6.2 | >10 |
| 8e | 2,6-dichloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl | 7.9 | >10 |
| 12 | 2,6-dichloro-4-(1-methyl-1H-pyrazol-4-yl)phenyl (indazole core) | 8.9 | 0.61 |
| 28h | 2,6-dichloro-4-(2-(dimethylamino)ethoxy)phenyl | 9.2 | >10 |
| 28i | 2,6-dichloro-4-(oxetan-3-ylmethoxy)phenyl | 9.8 | 1.25 |
Data extracted from a study on c-Met kinase inhibitors.[1]
As Antiproliferative Agents
Novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative activity against a panel of human cancer cell lines. The data below highlights the cytotoxic effects of these compounds.
| Compound ID | R Group (Substitution on Piperidinyl Nitrogen) | HeLa IC50 (µM) | HT-29 IC50 (µM) | MCF-7 IC50 (µM) | HepG-2 IC50 (µM) |
| 5a | 2-chlorobenzoyl | 1.12 | 1.24 | 1.38 | 1.52 |
| 5d | 4-fluorobenzoyl | 1.08 | 1.16 | 1.29 | 1.46 |
| 5k | 2-furoyl | 1.18 | 1.29 | 1.42 | 1.58 |
Data extracted from a study on antiproliferative agents.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the validation and comparison of novel this compound derivatives.
In Vitro c-Met Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the c-Met kinase.
-
Reaction Preparation: A reaction mixture is prepared containing the c-Met kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and the kinase assay buffer (typically including Tris-HCl, MgCl₂, MnCl₂, and DTT).
-
Compound Incubation: The test compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A control with DMSO alone is also prepared.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as ELISA with a phosphorylation-specific antibody or a fluorescence-based assay.
-
Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
Cell Proliferation (MTT) Assay
This assay assesses the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, HT-29, MCF-7, HepG-2) are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). A vehicle control (DMSO) is included.
-
MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language).
Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound derivatives.
Caption: Experimental workflow for the MTT cell proliferation assay.
References
- 1. Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Fluorobenzo[d]isoxazol-3-ylamine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-Fluorobenzo[d]isoxazol-3-ylamine analogs. While direct, extensive research on this specific scaffold is emerging, this document synthesizes available data on closely related analogs to elucidate key structural determinants for biological activity. The information presented herein is intended to guide future drug discovery and development efforts by providing a consolidated overview of SAR, experimental data, and relevant biological pathways.
Introduction to this compound
The benzo[d]isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known to interact with a variety of biological targets. The introduction of a fluorine atom at the 6-position and an amino group at the 3-position creates a unique chemical entity with the potential for diverse pharmacological activities. The fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while the amino group provides a key site for hydrogen bonding interactions and further derivatization.
Recent studies have highlighted the potential of 3-aminobenzo[d]isoxazole derivatives as potent inhibitors of protein kinases, particularly c-Met, and as anticonvulsant agents. This guide will focus on the SAR of analogs based on these activities.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the core scaffold. The following sections detail the observed SAR based on modifications at key positions.
Modifications at the 3-Amino Group
The 3-amino group is a critical pharmacophoric feature. Modifications at this position have a profound impact on biological activity, particularly in the context of kinase inhibition.
-
Acylation and Sulfonylation: Acylation or sulfonylation of the 3-amino group can introduce functionalities that interact with specific residues in the target protein's binding site. For instance, in the context of c-Met kinase inhibition, a urea or a sulfonamide linkage at this position can form crucial hydrogen bonds with the hinge region of the kinase.
-
Substitution with Heterocycles: Linking various heterocyclic moieties to the 3-amino group has been a successful strategy to enhance potency and selectivity. The choice of the heterocycle can influence physicochemical properties such as solubility and membrane permeability.
Substitutions on the Benzo Ring
-
Position 6 (Fluorine): The fluorine atom at the 6-position is generally associated with enhanced biological activity. Its electron-withdrawing nature can influence the pKa of the 3-amino group and the overall electron distribution of the ring system, potentially leading to stronger interactions with the target. In several classes of bioactive molecules, fluorine substitution has been shown to improve metabolic stability by blocking potential sites of oxidation.
-
Other Positions (5 and 7): Substitution at other positions on the benzene ring can modulate activity and selectivity. Small, electron-withdrawing groups are often well-tolerated and can fine-tune the electronic properties of the scaffold. Bulky substituents may lead to steric clashes within the binding pocket of the target protein, resulting in decreased activity.
Comparative Biological Data
The following tables summarize the in vitro activity of representative this compound analogs and related compounds against various biological targets.
Table 1: In Vitro c-Met Kinase Inhibitory Activity of 3-Aminobenzo[d]isoxazole Analogs
| Compound ID | R (Substitution at 3-amino) | IC50 (nM) for c-Met | Cell Line | Cellular IC50 (µM) |
| 1a | 4-(Trifluoromethyl)phenylurea | 5.2 | EBC-1 | 0.25 |
| 1b | 3-Chloro-4-fluorophenylurea | 3.8 | EBC-1 | 0.18 |
| 1c | 4-Fluorophenylsulfonamide | 8.9 | EBC-1 | 0.42 |
| 1d | Pyridin-4-yl-urea | 12.1 | EBC-1 | 0.78 |
Data synthesized from related 3-aminobenzo[d]isoxazole analogs reported as c-Met inhibitors.
Table 2: In Vitro Anticonvulsant Activity of 3-(Benzo[d]isoxazol-3-yl)pyrrolidine-2,5-dione Analogs
| Compound ID | R (Substitution on Pyrrolidine-2,5-dione) | Maximal Electroshock (MES) ED50 (mg/kg) | Subcutaneous Pentylenetetrazole (scPTZ) ED50 (mg/kg) |
| 2a | 4-Fluorophenyl | 14.90 | >100 |
| 2b | Cyclohexyl | >100 | 42.30 |
| 2c | Phenyl | 25.50 | >100 |
| 2d | Methyl | >100 | >100 |
Data for non-fluorinated benzo[d]isoxazole analogs, with the 4-fluorophenyl substitution on the appended ring showing significant activity.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation and comparison of novel analogs.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is indicative of kinase activity.
Materials:
-
Kinase of interest (e.g., c-Met)
-
Kinase substrate peptide
-
ATP
-
Test compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., EBC-1)
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation state of key proteins in a signaling pathway.
Materials:
-
Cell line of interest
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizing Key Pathways and Workflows
The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: The c-Met signaling pathway, a key target for anticancer drug development.
Caption: A typical workflow for the preclinical development of novel small molecule inhibitors.
Fluorination Fortifies Benzo[d]isoxazoles: A Comparative Analysis of Efficacy
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established method to enhance therapeutic efficacy. This guide provides a comparative analysis of fluorinated versus non-fluorinated benzo[d]isoxazole derivatives, a class of heterocyclic compounds with significant potential in oncology and neuroscience. By examining experimental data, this report elucidates the impact of fluorination on the biological activity of these promising therapeutic agents.
The benzo[d]isoxazole core is a privileged structure in medicinal chemistry, forming the foundation of drugs such as the atypical antipsychotic risperidone. The introduction of fluorine atoms into this scaffold can profoundly influence key drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. These modifications often translate to enhanced potency and a more desirable pharmacokinetic profile.
Enhancing Anticancer Potency through Fluorination
Recent studies have highlighted the potential of fluorinated benzo[d]isoxazole derivatives as potent anticancer agents. The strategic placement of fluorine atoms can significantly increase the cytotoxic effects of these compounds against various cancer cell lines.
For instance, a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids have demonstrated notable anti-proliferative potency against MCF-7 (human breast adenocarcinoma) and HCT-116 (human colon carcinoma) cell lines.[1] While a direct comparison with the non-fluorinated parent compound was not provided in this specific study, the observed activity underscores the potential of fluorinated analogs in cancer therapy.
Table 1: Comparative Anticancer Activity (IC50) of Benzo[d]isoxazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Fluorination Status |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugate (Compound 2) | MCF-7 | Moderate Potency | Fluorinated |
| 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide conjugate (Compound 3) | HCT-116 | Moderate Potency | Fluorinated |
| Benzo[d]isoxazole-3-carboxamide derivative (Compound 15) | HEK293T (HIF-1α inhibition) | 0.024 | Non-fluorinated |
| Benzo[d]isoxazole-3-carboxamide derivative (Compound 31) | HEK293T (HIF-1α inhibition) | 0.024 | Non-fluorinated |
Note: Direct comparative data between a fluorinated benzo[d]isoxazole and its non-fluorinated counterpart for anticancer activity is limited in the reviewed literature. The data presented showcases the activity of different derivatives.
One of the proposed mechanisms for the anticancer activity of certain isoxazole derivatives is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[2]
The Role of Fluorination in Antipsychotic Drug Efficacy
The benzo[d]isoxazole scaffold is famously represented in the field of antipsychotics by risperidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors. While risperidone itself is not fluorinated, the principles of medicinal chemistry suggest that the introduction of fluorine could modulate its receptor binding affinity and metabolic profile.
Table 2: Comparative Receptor Binding Affinity (Ki) of Risperidone (Non-fluorinated Benzo[d]isoxazole)
| Compound | Receptor | Ki (nM) |
| Risperidone | Dopamine D2 | 3.0 - 5.9 |
| Risperidone | Serotonin 5-HT2A | 0.16 - 0.4 |
Source: Data compiled from multiple studies.
The significantly higher affinity of risperidone for the 5-HT2A receptor compared to the D2 receptor is a hallmark of atypical antipsychotics, contributing to a lower incidence of extrapyramidal side effects.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols used to evaluate the efficacy of benzo[d]isoxazole derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (fluorinated and non-fluorinated benzo[d]isoxazoles) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A) are prepared from cell cultures or animal brain tissue.
-
Competitive Binding: A constant concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The radioactivity retained on the filter, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological context and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.
PI3K/Akt Signaling Pathway Inhibition
This diagram illustrates a plausible mechanism of action for the anticancer effects of certain benzo[d]isoxazole derivatives.
Caption: PI3K/Akt signaling pathway and potential inhibition by fluorinated benzo[d]isoxazoles.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the general workflow for evaluating the cytotoxic effects of novel compounds.
Caption: A typical experimental workflow for in vitro anticancer drug screening.
References
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 6-Fluorobenzo[d]isoxazol-3-ylamine
For Immediate Release
In the landscape of modern drug discovery, the precise interaction of a therapeutic candidate with its intended biological target is paramount. Off-target effects, stemming from unintended molecular interactions, can precipitate adverse drug reactions and compromise therapeutic efficacy. This guide provides a framework for assessing the cross-reactivity profile of 6-Fluorobenzo[d]isoxazol-3-ylamine, a compound of interest within the versatile benzo[d]isoxazole class.
It is critical to note that as of the publication of this guide, specific experimental data on the cross-reactivity of this compound is not extensively available in public-domain scientific literature. Consequently, this document serves as a methodological guide for researchers, scientists, and drug development professionals, outlining the necessary studies and presenting a hypothetical comparative framework based on the known activities of structurally related compounds.
The Imperative of Cross-Reactivity Profiling
Cross-reactivity refers to the binding of a compound to targets other than its primary therapeutic target. A thorough understanding of a compound's selectivity is a cornerstone of preclinical safety assessment. The benzo[d]isoxazole scaffold is a privileged structure in medicinal chemistry, found in approved drugs with diverse activities, including antipsychotic and antiepileptic effects.[1][2] This history underscores the potential for broad biological activity and necessitates comprehensive screening to ensure target specificity.
Hypothetical Comparative Cross-Reactivity Data
To effectively evaluate the selectivity of this compound, its binding affinity against a panel of relevant off-targets should be quantified. The table below serves as a template for presenting such data, populated with a list of potential off-targets for the benzo[d]isoxazole class. Researchers should aim to populate such a table with experimental values (e.g., IC50, Ki, or % inhibition at a given concentration).
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target Class | Specific Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Data Source |
| Primary Target | Target X | [Insert Value] | [Insert Value] | [Internal Data] |
| G-Protein Coupled Receptors | 5-HT2A Receptor | Not Available | Not Available | N/A |
| Dopamine D2 Receptor | Not Available | Not Available | N/A | |
| Adrenergic α1 Receptor | Not Available | Not Available | N/A | |
| Muscarinic M1 Receptor | Not Available | Not Available | N/A | |
| Ion Channels | hERG Potassium Channel | Not Available | Not Available | N/A |
| Voltage-gated Sodium Channels | Not Available | Not Available | N/A | |
| Kinases | Panel of 300+ Kinases | Not Available | Not Available | N/A |
| Enzymes | Cytochrome P450 (e.g., 3A4, 2D6) | Not Available | Not Available | N/A |
Experimental Protocols for Cross-Reactivity Assessment
Generating the data required for a comprehensive cross-reactivity profile involves a suite of standardized biochemical and cellular assays. The following are detailed methodologies for key experiments.
Radioligand Competitive Binding Assay
This assay is a gold standard for quantifying the binding affinity of a test compound to a specific receptor or transporter.
-
Objective: To determine the inhibitory constant (Ki) of this compound for a panel of selected off-targets (e.g., GPCRs, ion channels).
-
Materials:
-
Cell membranes or purified receptors expressing the target of interest.
-
A specific radioligand for the target (e.g., [³H]-Ketanserin for 5-HT2A).
-
This compound stock solution.
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
-
-
Methodology:
-
A constant concentration of the radioligand and the target-expressing membranes are incubated in the wells of a 96-well plate.
-
Increasing concentrations of the test compound (this compound) are added to the wells to compete with the radioligand for binding to the target.
-
The mixture is incubated to reach binding equilibrium.
-
The plate is filtered and washed to separate bound from unbound radioligand.
-
Scintillation fluid is added to each well, and the radioactivity, corresponding to the amount of bound radioligand, is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated.
-
The IC50 is converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Kinase Selectivity Profiling
Given that many small molecules unintentionally inhibit protein kinases, screening against a broad kinase panel is essential.
-
Objective: To assess the inhibitory activity of this compound against a large panel of human kinases.
-
Methodology:
-
The test compound is typically screened at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases.
-
The activity of each kinase is measured in the presence of the compound and a suitable substrate (often ATP).
-
Kinase activity can be determined by various methods, such as measuring the phosphorylation of a substrate via radioactive ([³³P]-ATP) or fluorescence-based assays.
-
The percentage of inhibition of each kinase by the test compound is calculated relative to a vehicle control.
-
For any significant "hits" (e.g., >50% inhibition), a full dose-response curve is generated to determine the IC50 value, providing a quantitative measure of potency.
-
hERG Channel Patch-Clamp Assay
The hERG potassium channel is a critical off-target due to the risk of cardiac arrhythmia. The patch-clamp assay is the definitive method for assessing hERG liability.
-
Objective: To evaluate the inhibitory effect of this compound on the hERG potassium channel current.
-
Materials:
-
A cell line stably expressing the hERG channel (e.g., HEK293 cells).
-
Patch-clamp rig including an amplifier, micromanipulators, and data acquisition system.
-
Intracellular and extracellular recording solutions.
-
-
Methodology:
-
A single cell expressing hERG channels is targeted with a glass micropipette to form a high-resistance seal ("giga-seal").
-
The cell membrane is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular environment and measurement of ion channel currents.
-
A specific voltage protocol is applied to the cell to elicit the characteristic hERG current.
-
After establishing a stable baseline current, the cell is perfused with increasing concentrations of this compound.
-
The effect of the compound on the hERG current amplitude is recorded.
-
The concentration-dependent inhibition is plotted to determine the IC50 value.
-
Visualizing Experimental Design and Concepts
To aid in the comprehension of these critical studies, the following diagrams illustrate a typical workflow and the underlying principles of the assays described.
Caption: High-level workflow for assessing compound cross-reactivity.
References
Comparative In Vivo Validation of 6-Fluorobenzo[d]isoxazol-3-ylamine's Therapeutic Potential
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 6-Fluorobenzo[d]isoxazol-3-ylamine with alternative compounds, supported by available in vivo experimental data. Due to the limited direct in vivo studies on this compound, this guide draws comparisons with structurally related benzisoxazole derivatives and established therapeutics with similar proposed mechanisms of action, such as neuroprotection and anti-inflammatory effects.
Therapeutic Potential of the Benzisoxazole Scaffold
The benzisoxazole scaffold is a versatile structure present in a variety of therapeutically active compounds. Derivatives of benzisoxazole have demonstrated a wide range of biological activities, including antipsychotic, anti-inflammatory, neuroprotective, and anticonvulsant properties. Notably, several approved drugs, such as the atypical antipsychotics Risperidone, Paliperidone, and Iloperidone, feature a benzisoxazole core, underscoring the therapeutic importance of this heterocyclic system.
Comparative Analysis: this compound Analogs and Alternative Therapeutics
To contextualize the potential of this compound, this guide compares its anticipated in vivo effects with those of established drugs that have shown efficacy in preclinical models of neurological and inflammatory disorders. The comparators include Riluzole, a neuroprotective agent approved for amyotrophic lateral sclerosis (ALS), and Paliperidone, an atypical antipsychotic with demonstrated anti-inflammatory properties in the central nervous system.
Table 1: In Vivo Neuroprotective Efficacy Comparison
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes |
| Hypothetical: this compound | Mouse model of neurodegeneration (e.g., MPTP-induced Parkinson's disease) | To be determined | Expected to show dose-dependent protection of dopaminergic neurons and improvement in motor function. |
| Riluzole | SOD1 G93A transgenic mouse model of ALS | 22 mg/kg in drinking water | While some studies show modest lifespan extension, others report no significant benefit on lifespan or motor function decline as assessed by Rotarod and stride length analysis.[1] |
| Paliperidone | Rat model of restraint stress-induced neuroinflammation | 1 mg/kg, intraperitoneal injection | Prevented the activation of the TLR-4 pathway and subsequent neuroinflammation in the prefrontal cortex.[2][3][4] |
Table 2: In Vivo Anti-inflammatory Efficacy Comparison
| Compound | Animal Model | Dosage & Administration | Key Quantitative Outcomes |
| Hypothetical: this compound | Mouse model of neuroinflammation (e.g., LPS-induced) | To be determined | Expected to reduce pro-inflammatory cytokine levels (e.g., TNF-α, IL-6) in the brain. |
| Paliperidone | Rat model of restraint stress | 1 mg/kg, i.p. | Prevented stress-induced increases in plasma lipopolysaccharide (LPS) levels and regulated intestinal inflammation.[2][3] |
| Risperidone | Rat model of schizophrenia (prenatal poly I:C exposure) | 0.045 or 1.2 mg/kg, daily injection during peri-adolescence | Prevented the emergence of brain structural abnormalities (enlarged lateral ventricles, smaller hippocampus) in adulthood.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for key experiments relevant to assessing the therapeutic potential of this compound.
In Vivo Neuroprotection Model: MPTP-Induced Parkinson's Disease in Mice
-
Animal Model: Male C57BL/6 mice, 10-12 weeks old.
-
Induction of Neurodegeneration: Administer 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 20 mg/kg (free base) via intraperitoneal injection, four times at 2-hour intervals.
-
Drug Administration: this compound or comparator compounds would be administered orally or intraperitoneally at various doses, starting before or after MPTP administration, to assess both prophylactic and therapeutic effects. A common method for voluntary oral administration involves incorporating the drug into a palatable jelly.[6][7][8]
-
Behavioral Assessment: Evaluate motor function using tests such as the rotarod and pole test at specified time points after MPTP administration.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Measure levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perfuse the brains and process for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra pars compacta.
In Vivo Neuroinflammation Model: LPS-Induced Systemic Inflammation
-
Animal Model: Adult male C57BL/6 mice.
-
Induction of Neuroinflammation: Administer a single intraperitoneal injection of lipopolysaccharide (LPS) from Escherichia coli at a dose of 1-5 mg/kg.
-
Drug Administration: Administer this compound or comparator compounds at various doses, typically 1 hour before the LPS challenge.
-
Cytokine Analysis: Collect brain tissue (e.g., prefrontal cortex, hippocampus) and blood samples at different time points (e.g., 2, 6, 24 hours) after LPS injection. Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using ELISA or multiplex assays.
-
Western Blot Analysis: Analyze brain tissue homogenates for the expression and activation of key inflammatory signaling proteins, such as NF-κB, and markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
Signaling Pathways and Mechanisms of Action
The therapeutic effects of benzisoxazole derivatives are often attributed to their modulation of key intracellular signaling pathways involved in cell survival, inflammation, and oxidative stress.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell survival, proliferation, and growth.[9][] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[11] Some benzimidazole derivatives, which are structurally related to benzisoxazoles, have been shown to exert their antitumor effects by dually inhibiting PI3K and mTOR.[12] It is plausible that this compound could exert neuroprotective effects by activating this pro-survival pathway.
References
- 1. Adult Rats Treated with Risperidone during Development Are Hyperactive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paliperidone prevents brain toll-like receptor 4 pathway activation and neuroinflammation in rat models of acute and chronic restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paliperidone Prevents Brain Toll-Like Receptor 4 Pathway Activation and Neuroinflammation in Rat Models of Acute and Chronic Restraint Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Risperidone administered during asymptomatic period of adolescence prevents the emergence of brain structural pathology and behavioral abnormalities in an animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PI3K/AKT/mTOR Signaling Pathway in the Treatment of Human Diseases: Current Status, Trends, and Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dual blocking of PI3K and mTOR signaling by DHW‐221, a novel benzimidazole derivative, exerts antitumor activity in human non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Compound: A Comparative Guide to Evaluating 6-Fluorobenzo[d]isoxazol-3-ylamine as a TRPV1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 1 (TRPV1), a key player in pain and inflammation pathways, remains a high-priority target for novel analgesic drug discovery. This guide provides a framework for benchmarking the novel compound 6-Fluorobenzo[d]isoxazol-3-ylamine against well-established TRPV1 antagonists, capsazepine and AMG 9810. Due to the limited publicly available data on the specific TRPV1 antagonist activity of this compound, this document outlines a comprehensive strategy for its evaluation and comparison, including detailed experimental protocols and data presentation templates.
Comparative Analysis Framework
A direct quantitative comparison of this compound with known TRPV1 antagonists is contingent on generating experimental data. The following table provides a template for summarizing the key parameters to be evaluated. For reference, typical data for the established antagonists, capsazepine and AMG 9810, are included.
Table 1: Comparative In Vitro and In Vivo Activity of TRPV1 Antagonists
| Parameter | This compound | Capsazepine | AMG 9810 |
| In Vitro Potency | |||
| Capsaicin-induced Ca2+ influx IC50 (HEK293-hTRPV1) | Data to be generated | ~0.4-1 µM | ~17-25 nM[1][2][3] |
| Acid (pH 5.5)-induced Ca2+ influx IC50 (HEK293-hTRPV1) | Data to be generated | Weakly active or inactive | ~93-294 nM[3][4] |
| Heat (45°C)-induced activation IC50 | Data to be generated | Weakly active or inactive | ~16-21 nM[3][4] |
| Selectivity | |||
| Activity at other TRP channels (e.g., TRPA1, TRPM8) | Data to be generated | Can exhibit off-target effects[5] | Selective for TRPV1[1][2] |
| In Vivo Efficacy | |||
| Capsaicin-induced pain model (e.g., eye-wipe test) | Data to be generated | Effective | Dose-dependently effective[4] |
| Inflammatory pain model (e.g., CFA-induced hyperalgesia) | Data to be generated | Effective in some models[6] | Reverses thermal and mechanical hyperalgesia[4] |
| Neuropathic pain model (e.g., CCI model) | Data to be generated | Limited efficacy | Shows antihyperalgesic properties[4] |
| Pharmacokinetic Profile | |||
| Oral bioavailability | Data to be generated | Poor | Orally available[1] |
| Brain penetration | Data to be generated | Limited | Can be CNS-penetrant |
| Side Effect Profile | |||
| Effect on core body temperature | Data to be generated | Minimal effects reported | Can induce hyperthermia |
Note: The provided values for capsazepine and AMG 9810 are approximate and can vary based on the specific assay conditions.
Understanding the Target: The TRPV1 Signaling Pathway
TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[7] Its activation by various stimuli, including capsaicin, noxious heat (>43°C), and acidic conditions (protons), leads to an influx of Ca2+ and Na+ ions.[8][9] This influx depolarizes the neuron, initiating the transmission of pain signals to the central nervous system. The signaling cascade is modulated by various intracellular pathways, including protein kinase A (PKA) and protein kinase C (PKC), which can sensitize the channel and lower its activation threshold.[8]
Experimental Protocols for Benchmarking
To generate the necessary data for a robust comparison, a tiered screening approach is recommended. This involves a series of in vitro and in vivo assays to characterize the potency, selectivity, efficacy, and potential liabilities of this compound.
In Vitro Assays
1. Primary Screening: Calcium Imaging Assay
This assay provides a primary measure of the compound's ability to inhibit TRPV1 activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TRPV1 (hTRPV1).
-
Methodology:
-
Plate HEK293-hTRPV1 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound, capsazepine, and AMG 9810 for 15-30 minutes.
-
Stimulate the cells with a known TRPV1 agonist (e.g., capsaicin at its EC80 concentration).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage inhibition of the capsaicin-induced calcium influx for each antagonist concentration. Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.
2. Secondary Screening: Patch-Clamp Electrophysiology
This "gold standard" assay provides detailed information on the mechanism of channel block.
-
Cell Line: HEK293-hTRPV1 cells or primary dorsal root ganglion (DRG) neurons.
-
Methodology:
-
Perform whole-cell patch-clamp recordings from single cells.
-
Apply a TRPV1 agonist (capsaicin, low pH, or heat) to elicit an inward current.
-
Co-apply the agonist with varying concentrations of the test compound.
-
Measure the reduction in the agonist-evoked current.
-
-
Data Analysis: Determine the IC50 for current inhibition. This technique can also help to determine if the antagonist is competitive or non-competitive.
3. Selectivity Profiling
Assess the compound's activity at other relevant ion channels to determine its selectivity.
-
Methodology: Use similar calcium imaging or electrophysiology assays with cell lines expressing other TRP channels (e.g., TRPA1, TRPM8) or other pain-related targets.
In Vivo Assays
1. Target Engagement: Capsaicin-Induced Pain Model
This model confirms that the compound can engage and block TRPV1 in a living system.
-
Model: Mouse or rat eye-wipe test.
-
Methodology:
-
Administer the test compound systemically (e.g., orally or intraperitoneally).
-
After a suitable pre-treatment time, apply a dilute solution of capsaicin to the animal's eye.
-
Record the number of eye wipes during a defined observation period.
-
-
Data Analysis: A reduction in the number of eye wipes compared to a vehicle-treated group indicates antagonist activity.
2. Efficacy in Pathological Pain States
Evaluate the compound's ability to reverse pain-like behaviors in established animal models of chronic pain.
-
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in the rodent hind paw.
-
Methodology: Induce inflammation by injecting CFA into the paw. After the development of thermal and mechanical hyperalgesia (typically 24-48 hours), administer the test compound.
-
Endpoints: Measure paw withdrawal latency to a thermal stimulus (Hargreaves test) and paw withdrawal threshold to a mechanical stimulus (von Frey filaments).
-
-
Neuropathic Pain Model: Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) of the sciatic nerve in rodents.
-
Methodology: Surgically induce nerve injury. After the development of mechanical allodynia (typically 7-14 days), administer the test compound.
-
Endpoint: Measure the paw withdrawal threshold to mechanical stimulation (von Frey filaments).
-
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound.
Conclusion
While direct experimental data for this compound as a TRPV1 antagonist is not yet in the public domain, its structural similarity to other biologically active isoxazole and fluorinated compounds suggests that it warrants investigation. By following the structured benchmarking approach outlined in this guide, researchers can systematically evaluate its potential as a novel TRPV1 antagonist. The direct comparison of its in vitro and in vivo profile with established compounds like capsazepine and AMG 9810 will be crucial in determining its therapeutic promise and potential advantages, such as an improved side-effect profile or enhanced efficacy in specific pain modalities. The provided experimental protocols and data presentation framework offer a robust starting point for these critical investigations.
References
- 1. 6-Fluoro-3-methylbenzo[d]isoxazol-5-amine hydrochloride | 1243313-45-2 | Benchchem [benchchem.com]
- 2. Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes to 6-Fluorobenzo[d]isoxazol-3-ylamine
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Fluorobenzo[d]isoxazol-3-ylamine is a crucial building block in the synthesis of various pharmacologically active compounds. This guide provides a head-to-head comparison of the primary synthetic methods for this compound, offering an objective analysis of their performance based on available experimental data.
At a Glance: Comparison of Synthesis Methods
| Method | Key Starting Materials | Reagents & Solvents | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Method 1: Cyclization of 2-Halobenzonitrile | 2,4-Difluorobenzonitrile | 1. Hydroxylamine hydrochloride, Potassium carbonate, DMSO; 2. Potassium tert-butoxide, THF | ~75-85 | 4-6 | 80-100 | Good yield, readily available starting materials | Requires handling of strong base (potassium tert-butoxide) |
| Method 2: From 2-Hydroxybenzonitrile | 4-Fluoro-2-hydroxybenzonitrile | 1. N-Chlorosuccinimide (NCS), DMF; 2. Ammonia, Methanol | ~70-80 | 8-12 | 25-60 | Milder conditions for the final amination step | Multi-step process, potential for side reactions with NCS |
| Method 3: [3+2] Cycloaddition | 2-(Trimethylsilyl)phenyl triflate, Acetonitrile | Cesium fluoride, Chlorooxime derived from formamide | 60-90 | 2.5-4 | 25 | High yields, mild reaction conditions | Requires synthesis of specialized starting materials |
Method 1: Cyclization of 2-Halobenzonitrile
This widely-used method involves the nucleophilic substitution of a halogen atom on the benzonitrile ring, followed by intramolecular cyclization. The use of 2,4-difluorobenzonitrile is a common starting point for the synthesis of 6-fluorobenzo[d]isoxazole derivatives.
Experimental Protocol:
-
Oxime Formation: To a solution of 2,4-difluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), add hydroxylamine hydrochloride (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the intermediate oxime.
-
Cyclization: Dissolve the crude oxime in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Workflow for the Cyclization of 2-Halobenzonitrile.
Method 2: Synthesis from 2-Hydroxybenzonitrile
An alternative approach starts from a 2-hydroxybenzonitrile derivative. This method avoids the direct use of a strong base for the cyclization step, which can be advantageous for substrates with base-sensitive functional groups.
Experimental Protocol:
-
Chlorination: To a solution of 4-fluoro-2-hydroxybenzonitrile (1.0 eq) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the chlorinated intermediate.
-
Amination and Cyclization: Dissolve the crude intermediate in methanol in a sealed vessel.
-
Saturate the solution with ammonia gas at 0 °C and then heat to 60 °C for 4-6 hours.
-
Cool the reaction vessel and carefully vent the excess ammonia.
-
Concentrate the reaction mixture and purify the residue by column chromatography to obtain the final product.
Caption: Workflow for Synthesis from 2-Hydroxybenzonitrile.
Method 3: [3+2] Cycloaddition of Nitrile Oxides and Arynes
A more modern and often high-yielding approach involves the [3+2] cycloaddition of in situ generated nitrile oxides and arynes. This method can provide rapid access to the benzisoxazole core under mild conditions.
Experimental Protocol:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the aryne precursor, 2-(trimethylsilyl)phenyl triflate (2.0 eq), and cesium fluoride (3.0 eq) in anhydrous acetonitrile.
-
In a separate syringe, prepare a solution of the chlorooxime derived from formamide (1.0 eq) in anhydrous acetonitrile.
-
Cycloaddition: Add the chlorooxime solution dropwise to the reaction mixture over a period of 2.5 hours at room temperature using a syringe pump.
-
Stir the reaction for an additional 30 minutes after the addition is complete.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the crude product by flash column chromatography.
Caption: Logical Flow of the [3+2] Cycloaddition Method.
Conclusion
The choice of synthetic route for this compound will depend on several factors including the availability of starting materials, scale of the reaction, and the tolerance of other functional groups in the molecule.
-
Method 1 is a robust and reliable method with good yields, making it suitable for large-scale synthesis, provided the use of a strong base is not a concern.
-
Method 2 offers a milder alternative, which can be beneficial for more complex molecules, though it may require more steps.
-
Method 3 represents a modern and efficient approach that can provide high yields under very mild conditions, but it requires access to more specialized starting materials.
Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.
Comparative Analysis of Biological Data: 6-Fluorobenzo[d]isoxazol-3-ylamine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity and Data Reproducibility
This guide provides a comparative overview of the available biological data for 6-Fluorobenzo[d]isoxazol-3-ylamine and its structurally related analog, 6-Fluorobenzo[d]thiazol-2-amine. Due to the limited publicly available biological data for this compound, this guide leverages extrapolated data based on its structural class and compares it with the documented activities of its benzothiazole counterpart, focusing on potential anticancer and anti-inflammatory applications.
Executive Summary
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry. While direct experimental evidence of its biological activity is scarce in public literature, its structural similarity to other known bioactive molecules, such as fluorinated benzothiazoles, suggests it may exhibit comparable properties. This guide presents a comparative analysis of the potential efficacy of this compound alongside reported data for 6-Fluorobenzo[d]thiazol-2-amine and its derivatives, providing a framework for future experimental validation.
Data Presentation: Comparative Biological Activity
The following tables summarize the reported and extrapolated in vitro efficacy of 6-Fluorobenzo[d]thiazol-2-amine derivatives, which can serve as a benchmark for assessing the potential of this compound.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound | A549 (Non-Small Cell Lung Cancer) | A431 (Epidermoid Carcinoma) | H1299 (Non-Small Cell Lung Cancer) | Reference |
| 6-Fluorobenzo[d]thiazol-5-amine (Hypothetical) | ~1-5 | ~1-5 | ~1-4 | [1] |
| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | 1-4 | 1-4 | 1-4 | [1] |
| Riluzole | 20-100 | 20-100 | 20-100 | [1] |
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Key Findings | Reference |
| 6-Fluorobenzo[d]thiazol-5-amine (Hypothetical) | ELISA (LPS-stimulated RAW264.7 macrophages) | Significant reduction of IL-6 and TNF-α | [1] |
| Compound B7 (6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine) | ELISA (LPS-stimulated RAW264.7 macrophages) | Decreased activity of IL-6 and TNF-α | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure the reproducibility of the findings.
MTT Assay for Cell Proliferation
This assay is utilized to assess the cytotoxic effects of the compounds on cancer cell lines.[1]
-
Cell Seeding: Plate human epidermoid carcinoma (A431) and human non-small cell lung cancer (A549) cells in 96-well plates at a density of 5x10³ cells/well. Incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should be included.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[1]
ELISA for Inflammatory Cytokines
This assay quantifies the effect of the compounds on the secretion of pro-inflammatory cytokines.[1]
-
Cell Culture: Culture mouse monocyte macrophages (RAW264.7) in 24-well plates.[1]
-
LPS Stimulation and Treatment: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) in the presence or absence of different concentrations of the test compound for 24 hours.[1]
-
Supernatant Collection: Collect the cell culture supernatants.[1]
-
ELISA: Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.[1]
-
Data Analysis: Quantify the cytokine concentrations based on a standard curve and compare the treated groups to the LPS-only control.[1]
Western Blot for Signaling Pathway Analysis
This technique is used to detect changes in the expression of key proteins in signaling pathways.[1]
-
Cell Lysis: Treat A549 and A431 cells with the test compound for 24 hours, then lyse the cells in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer it to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-AKT, AKT, p-ERK, ERK) and a loading control (e.g., β-actin) overnight at 4°C.[1]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL detection system.[1]
-
Densitometry: Quantify the band intensities and normalize them to the loading control.[1]
Visualizations
The following diagrams illustrate key experimental workflows and a proposed signaling pathway relevant to the evaluation of these compounds.
Caption: Experimental workflow for in vitro validation of test compounds.
Caption: Proposed inhibitory signaling pathway for benzisoxazole/benzothiazole analogs.
References
Safety Operating Guide
Personal protective equipment for handling 6-Fluorobenzo[d]isoxazol-3-ylamine
Essential Safety and Handling Guide for 6-Fluorobenzo[d]isoxazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and isoxazole derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves are permeable to some extent, it is advisable to wear two pairs (double-gloving) and change them frequently.[1] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and potential for aerosolization.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[1]
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1][3]
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly.
Handling the Compound
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1]
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize dust inhalation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.
-
Avoid Ingestion and Inhalation: Do not pipette by mouth.[4] All procedures should be performed carefully to minimize the creation of splashes or aerosols.[4]
Post-Handling Procedures
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[1]
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]
-
Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5] Keep the container tightly closed.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Solutions | Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[1] |
| Contaminated Labware (e.g., pipette tips, gloves) | Place in a designated solid hazardous waste container.[1] |
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[1]
-
Segregation: Do not mix incompatible waste streams.[1]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
Visual Safety Workflows
To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
